Product packaging for Boc-O-benzyl-L-beta-homoserine(Cat. No.:CAS No. 218943-31-8)

Boc-O-benzyl-L-beta-homoserine

Cat. No.: B558354
CAS No.: 218943-31-8
M. Wt: 309,36 g/mole
InChI Key: BNSXKDBZQDOLAL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-O-benzyl-L-beta-homoserine, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309,36 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B558354 Boc-O-benzyl-L-beta-homoserine CAS No. 218943-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-O-benzyl-L-beta-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-O-benzyl-L-beta-homoserine is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group protecting the side-chain hydroxyl, allows for its strategic incorporation into peptide chains. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a structural and functional analysis relevant to its applications in synthetic chemistry and pharmaceutical development.

Chemical Structure and Properties

This compound, systematically named (3S)-3-((tert-butoxycarbonyl)amino)-4-(benzyloxy)butanoic acid, is a non-proteinogenic amino acid derivative. The presence of the Boc and benzyl protecting groups enhances its stability and facilitates its use in controlled, stepwise peptide synthesis.[1]

Chemical Structure:

  • IUPAC Name: (3S)-3-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid

  • Synonyms: Boc-L-β-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-beta-homoserine[1]

  • CAS Number: 218943-31-8[1]

  • Molecular Formula: C₁₆H₂₃NO₅[1]

  • Molecular Weight: 309.36 g/mol [1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance White powder[1]
Purity ≥ 95-99% (by HPLC)[1]
Storage Conditions 0-8 °C[1]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (multiplets, ~7.3 ppm and a singlet, ~4.5 ppm), and the beta-homoserine backbone (multiplets).
¹³C NMR Carbon signals for the Boc group, the benzyl group, and the four carbons of the beta-homoserine backbone.
Mass Spec. A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns such as the loss of the Boc group.

Role in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2] The Boc group provides temporary protection of the α-amino group, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the benzyl group offers more robust protection for the side-chain hydroxyl group, typically requiring strong acids like hydrogen fluoride (HF) for cleavage.[3][4][5] This differential lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.[4]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide chain using solution-phase synthesis.

Protocol 1: Peptide Coupling

Objective: To form a peptide bond between this compound and the free amine of another amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OBn·HCl)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the coupling reagent, HATU (1.1 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.[6]

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the purified Boc-protected peptide (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.

  • Collect the precipitate by filtration and dry under vacuum.[6]

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide using solution-phase synthesis.

G cluster_coupling Peptide Coupling cluster_workup Workup and Purification cluster_deprotection Boc Deprotection cluster_next Next Cycle A This compound C Coupling Reagents (HATU, DIPEA) in DMF A->C B Amino Acid Ester B->C D Protected Dipeptide C->D 2-4 hours E Dilute with EtOAc D->E F Wash with HCl, NaHCO3, Brine E->F G Dry and Concentrate F->G H Flash Chromatography G->H I Pure Protected Dipeptide H->I J TFA in DCM I->J 1-2 hours K Deprotected Dipeptide (TFA Salt) J->K L Couple with next Boc-Amino Acid K->L G cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Cleavage A Boc-AA-Resin B Deprotection (TFA) A->B Temporary Protection Removal E Fully Assembled Peptide on Resin (with Benzyl Side-Chain Protection) C H2N-AA-Resin B->C D Coupling (Boc-AA, Coupling Reagents) C->D D->A Cycle Repeats F Cleavage (HF) E->F Permanent Protection Removal G Free Peptide F->G

References

The Strategic Integration of Non-proteinogenic Amino Acid Derivatives in Modern Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a rapidly expanding class of therapeutics, valued for their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, hindering their clinical translation. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these challenges. NPAAs, which are amino acids not found among the 20 standard proteinogenic amino acids, offer a vast chemical diversity that can be leveraged to fine-tune the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the use of NPAA derivatives in peptide design, focusing on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Data Presentation: Enhancing Peptide Properties with NPAAs

The integration of NPAAs can significantly improve the stability and binding affinity of therapeutic peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific NPAA modifications.

Table 1: Enhanced Proteolytic Stability of Peptides Incorporating NPAAs

Peptide Sequence (Native)ModificationNPAA IntroducedHalf-life (t½) in Serum/Plasma (Native)Half-life (t½) in Serum/Plasma (Modified)Fold Improvement
(L)-GLP1D-amino acid substitution(D)-GLP1< 1 hour> 4.8 hours (80% remaining after 6h)[1]> 4.8
(L)-PTHD-amino acid substitution(D)-PTH< 1 hour> 5.1 hours (85% remaining after 6h)[1]> 5.1
Generic PeptideN-methylationN-methylated amino acidsVariableSignificantly Increased[2]Not specified

Table 2: Improved Binding Affinity of p53-MDM2/MDMX Inhibitors with NPAAs

Peptide/CompoundModificationTargetBinding Affinity (Kd/Ki)IC50
p53 peptide (16-27)Native PeptideMDM2~1.5 µM (Ki)[3]Not specified
Compound 1dNon-peptide small moleculeMDM286 nM (Ki)[3]Not specified
Compound 15Non-peptide small moleculeMDM28.46 µM (Ki)86 nM (in LNCaP cells)[4]
Compound 23Non-peptide small moleculeMDM25 nM (Ki)[4]>100 µM (MDMX)[4]
Sulfono-γ-AApeptide PS10PeptidomimeticMDM226 nM (Kd)[5][6]0.891 µM[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing NPAA derivatives. The following sections provide step-by-step protocols for key experiments.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide with an N-methylated Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc chemistry.[8][9][10][11][12]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the N-methylated derivative)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for another 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Amino Acid Coupling (N-methylated Amino Acid):

    • Coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use a stronger coupling reagent combination if necessary, such as HATU/HOAt.[9]

    • Extend the coupling time to at least 4 hours or overnight.[9]

    • Double coupling (repeating the coupling step) is recommended.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/H2O/TIS) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry.

    • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Characterization and Purity Analysis by RP-HPLC and Mass Spectrometry

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Column: Use a C18 analytical column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: The retention time of the main peak indicates the peptide's hydrophobicity, and the peak area corresponds to its relative purity. For purification, scale up to a preparative C18 column and collect fractions corresponding to the desired peak.

B. Mass Spectrometry (MS)

Procedure:

  • Sample Preparation: Dilute the purified peptide fraction in an appropriate solvent for the chosen ionization method.

  • Ionization: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Acquire the mass spectrum.

  • Data Interpretation: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be in the range of 20-100 µM.

  • Blank Measurement: Record a spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

  • Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).

Binding Affinity Determination by Fluorescence Polarization (FP) Assay

This protocol describes a competition assay to determine the IC50 of an unlabeled peptide inhibitor.[13][14][15][16][17]

Materials:

  • Fluorescently labeled tracer peptide (binds to the target protein)

  • Purified target protein

  • Unlabeled NPAA-containing peptide (inhibitor)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Titrate the fluorescent tracer to find a concentration that gives a stable and robust fluorescence signal.

    • Titrate the target protein against the fixed tracer concentration to determine the Kd and the protein concentration that yields about 80% of the maximum polarization signal (EC80).

  • Competition Assay:

    • Prepare a serial dilution of the unlabeled inhibitor peptide.

    • In the wells of the 384-well plate, add:

      • Fixed concentration of the fluorescent tracer.

      • Fixed concentration of the target protein (EC80).

      • Varying concentrations of the inhibitor peptide.

    • Include controls for no inhibition (tracer + protein) and background (tracer only).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[18][19][20][21][22]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Ligand (target protein)

  • Analyte (NPAA-containing peptide)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a pulse of ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (peptide) over the immobilized ligand surface.

    • Monitor the binding response in real-time (sensorgram).

  • Dissociation:

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Cellular Efficacy Assessment

A. Cell Viability Assay (MTT Assay) [23][24][25][26]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the NPAA-containing peptide for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells.

B. Caspase Activity Assay (Apoptosis Detection) [27][28][29][30][31]

Procedure:

  • Cell Treatment: Treat cells with the peptide to induce apoptosis.

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.

  • Incubation: Incubate at 37°C to allow for substrate cleavage by active caspases.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Quantify the increase in signal, which is proportional to the caspase activity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in peptide design and analysis.

Signaling Pathways

G_protein_coupled_receptor_signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Ligand (with NPAA) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide ligand.

p53_MDM2_pathway p53-MDM2 Signaling Pathway Inhibition cluster_regulation Normal Regulation cluster_inhibition Therapeutic Intervention cluster_outcome Outcome p53 p53 MDM2 MDM2 p53->MDM2 Transcriptional Activation p53_stabilized p53 Stabilized and Activated MDM2->p53 Ubiquitination & Degradation NPAA_Peptide NPAA-Peptide Inhibitor NPAA_Peptide->MDM2 Binding Apoptosis Apoptosis & Tumor Suppression p53_stabilized->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by an NPAA-containing peptide.

Experimental and Logical Workflows

peptidomimetic_drug_discovery_workflow Peptidomimetic Drug Discovery Workflow Start Lead Peptide Identification SAR Structure-Activity Relationship (SAR) Studies Start->SAR NPAA NPAA Incorporation (e.g., N-methylation, D-amino acids) SAR->NPAA Synthesis Solid-Phase Peptide Synthesis NPAA->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & CD Spectroscopy Purification->Characterization In_vitro In Vitro Assays (Binding, Stability, Cell-based) Characterization->In_vitro Optimization Lead Optimization In_vitro->Optimization Optimization->SAR Iterative Refinement In_vivo In Vivo Studies Optimization->In_vivo Promising Candidate End Preclinical Candidate In_vivo->End

Caption: A typical workflow for the discovery and development of peptidomimetics.

spr_experimental_workflow Surface Plasmon Resonance (SPR) Experimental Workflow Start Start Immobilize Immobilize Ligand (Target Protein) on Sensor Chip Start->Immobilize Inject_Analyte Inject Analyte (NPAA-Peptide) at Varying Concentrations Immobilize->Inject_Analyte Association Measure Association (Binding) Inject_Analyte->Association Dissociation Measure Dissociation (Wash with Buffer) Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze Analyze Sensorgram Data (Determine ka, kd, KD) Regenerate->Analyze All Concentrations Tested End End Analyze->End

Caption: The experimental workflow for analyzing peptide-protein kinetics using SPR.

Conclusion

The incorporation of non-proteinogenic amino acid derivatives is a cornerstone of modern peptide drug design. By strategically modifying peptide backbones and side chains, researchers can overcome the inherent limitations of native peptides, leading to therapeutics with enhanced stability, improved binding affinity, and better overall pharmacological profiles. The systematic application of the experimental protocols and analytical techniques detailed in this guide will empower scientists and drug development professionals to rationally design and optimize the next generation of peptide-based medicines. The continued exploration of the vast chemical space offered by NPAAs promises to further expand the therapeutic potential of peptides in a wide range of diseases.

References

The Architect and the Guardian: A Technical Guide to Boc and Benzyl Protecting Groups in Amino Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of peptide synthesis and drug development, the stability of amino acid building blocks is paramount. The strategic use of protecting groups is the cornerstone of successful peptide assembly, preventing unwanted side reactions and ensuring the fidelity of the final product. This technical guide provides an in-depth analysis of two of the most foundational protecting groups, tert-Butoxycarbonyl (Boc) and Benzyl (Bzl), focusing on their critical roles in conferring stability to amino acids throughout the synthetic process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital chemical tools.

The Imperative of Protection: Core Chemical Principles

The synthesis of peptides with a defined sequence necessitates the sequential formation of amide bonds. To orchestrate this process with precision, the reactive α-amino group and any functional side chains of the amino acids must be reversibly masked or "protected."[1] An ideal protecting group is one that can be readily introduced, remains stable throughout the various reaction conditions of peptide synthesis, and can be selectively removed without compromising the integrity of the peptide chain.[1][2]

The Boc group serves as a temporary shield for the α-amino group, while benzyl-based groups provide more "permanent" protection for the side chains of reactive amino acids.[3][4] This combination forms the basis of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a methodology pioneered by R.B. Merrifield.[1] The stability of these protecting groups under specific chemical environments is the key to their utility.

The Boc Group: An Acid-Labile Guardian

The tert-Butoxycarbonyl (Boc) group is a carbamate that renders the α-amino group unreactive towards acylation during peptide coupling.[5][6] Its defining characteristic is its lability in the presence of moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide chain elongation.[5][7]

Key Stability Features of the Boc Group:

  • Acid Lability: Readily cleaved by acids like TFA, typically in a solution of dichloromethane (DCM).[3][7] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[5][6]

  • Base and Nucleophile Stability: The Boc group is exceptionally stable under basic and nucleophilic conditions, a crucial feature for orthogonal protection strategies where other protecting groups, like Fmoc, are base-labile.[5][8][9]

  • Stability to Catalytic Hydrogenation: Unlike the benzyl group, the Boc group is stable under the conditions of catalytic hydrogenation, further enhancing its versatility in complex synthetic routes.[5][9]

The Benzyl Group: A Robust Side-Chain Protector

Benzyl (Bzl) and its derivatives are extensively used to protect the side-chain functional groups of amino acids such as serine, threonine, tyrosine, aspartic acid, glutamic acid, and cysteine.[10][11] These "permanent" protecting groups are designed to remain intact throughout the entire peptide synthesis and are only removed during the final cleavage step from the solid support.[3]

Key Stability Features of the Benzyl Group:

  • Strong Acid Lability: Benzyl groups are stable to the moderate acidic conditions used for Boc removal (e.g., TFA).[9] Their cleavage requires much stronger acids, most commonly anhydrous hydrogen fluoride (HF).[3]

  • Stability to Basic and Nucleophilic Conditions: Similar to the Boc group, benzyl groups are robust in the presence of bases and nucleophiles.[12][13]

  • Lability to Catalytic Hydrogenation: The benzyl C-O bond can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), offering an alternative deprotection strategy, particularly in solution-phase synthesis.[12][14][15]

Quantitative Data on Protecting Group Stability and Cleavage

The selection of a protection strategy is often guided by quantitative measures of stability and cleavage efficiency. The following tables summarize key data for the Boc and Benzyl protecting groups.

Protecting GroupProtected FunctionalityCommon Cleavage ReagentTypical Cleavage ConditionsStability Profile
Boc α-Amino groupTrifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM), 15-30 min, Room Temperature[3]Stable to bases, nucleophiles, and catalytic hydrogenation.[5][8]
Benzyl (Bzl) Side chains (e.g., -OH, -COOH, -SH)Anhydrous Hydrogen Fluoride (HF)Liquid HF, 0°C, 1-2 hours[3]Stable to moderate acids (TFA), bases, and nucleophiles.
Benzyl (Bzl) Side chains (e.g., -OH, -COOH, -SH)Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C), various solvents[14][15]Labile under hydrogenolysis conditions.

Potential Side Reactions and Instability

While robust, both Boc and benzyl protecting groups can be susceptible to certain side reactions that can impact the stability and purity of the final peptide.

Protecting GroupAmino Acid(s)Side ReactionConditionsMitigation Strategies
Boc GeneralIncomplete cleavageInsufficient TFA concentration or reaction timeUse 50% TFA/DCM for 15-25 minutes.[3]
Boc C-terminal MethionineHomoserine lactone formationDuring HF cleavage if t-butyl protecting groups are not pre-cleaved[16]Remove N-terminal Boc with TFA before HF cleavage.
Benzyl (Bzl) TyrosineO to C migration of the benzyl groupAcidolytic deprotection (HBr in TFA)[17][18]Use HBr in a mixture of phenol and p-cresol; or a 7:3 mixture of TFA and acetic acid.[17][18]
Benzyl (Bzl) Aspartic AcidAspartimide formationAcidic or basic conditions[16]Use of hindered tertiary amines in neutralization steps.[18]
Benzyl (Bzl) Glutamic AcidPyroglutamate formationDuring HF cleavage[16]Judicious choice of scavengers.[16]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of protecting groups.

Protocol for Boc Protection of an α-Amino Acid

Objective: To protect the α-amino group of an amino acid with the tert-Butoxycarbonyl (Boc) group.[1][5]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the N-terminal Boc group from a resin-bound peptide.[3]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution (e.g., 10% Diisopropylethylamine (DIEA) in DCM)

Procedure:

  • Swell the peptide-resin in DCM.

  • Perform a pre-wash with the TFA/DCM solution for approximately 5 minutes.

  • Treat the resin with the TFA/DCM solution for 15 to 25 minutes to effect cleavage of the Boc group.

  • Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.

  • Neutralize the resulting N-terminal trifluoroacetate salt with the neutralization solution.

  • Wash the resin again with DCM to prepare for the next coupling step.

Protocol for Benzyl Group Protection of a Carboxylic Acid Side Chain

Objective: To protect the side-chain carboxylic acid of an amino acid (e.g., Aspartic Acid or Glutamic Acid) as a benzyl ester.

Materials:

  • N-Boc protected amino acid (e.g., Boc-Asp-OH)

  • Benzyl bromide or benzyl alcohol

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc protected amino acid in the anhydrous solvent.

  • Add benzyl alcohol (or benzyl bromide and a base like triethylamine).

  • Add the coupling agent and catalyst.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work up the reaction by filtering any precipitated urea (if DCC is used) and washing the organic layer with dilute acid, base, and brine.

  • Dry the organic layer and concentrate to obtain the protected amino acid.

Protocol for Final Cleavage and Benzyl Group Deprotection using HF

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the benzyl-based side-chain protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

Materials:

  • Peptide-resin (with N-terminal Boc group removed)

  • Scavengers (e.g., anisole, p-cresol)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dry ether or ethyl acetate

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavengers to the vessel.

  • Cool the vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resulting peptide and resin mixture with cold, dry ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide with ether.

  • Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the core concepts and workflows associated with the Boc/Bzl protection strategy.

Boc_Protection_Mechanism AminoAcid Amino Acid (R-NH2) BocAminoAcid N-Boc Protected Amino Acid AminoAcid->BocAminoAcid Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->BocAminoAcid Base Base (e.g., NaOH) Base->BocAminoAcid Activation Byproducts t-Butanol + CO2 + Base-H+

Caption: Mechanism of N-Boc protection of an amino acid.

Boc_Deprotection_Mechanism BocAminoAcid N-Boc Protected Amino Acid ProtonatedBoc Protonated Carbamate BocAminoAcid->ProtonatedBoc TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc Protonation FreeAmine Free Amino Group (as TFA salt) ProtonatedBoc->FreeAmine Decarboxylation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Cleavage Isobutylene Isobutylene + CO2 tButylCation->Isobutylene Elimination

Caption: Acid-catalyzed deprotection of the N-Boc group.

SPPS_Cycle_Boc_Bzl Start Start: Resin with C-terminal Amino Acid (Boc-AA-Resin) Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Elongation Cycle FinalCleavage Final Step: HF Cleavage (Removes peptide from resin & Bzl side-chain groups) Repeat->FinalCleavage After final AA

References

The Untapped Potential of Boc-L-β-HomoSer(Bzl)-OH in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural amino acids, particularly β-amino acids, have emerged as powerful tools in the design of peptidomimetics and other bioactive molecules. Among these, Boc-L-β-HomoSer(Bzl)-OH , a protected derivative of L-β-homoserine, represents a key building block with significant, yet largely underexplored, potential. This technical guide provides a comprehensive overview of the applications of Boc-L-β-HomoSer(Bzl)-OH in medicinal chemistry, focusing on its role in peptide synthesis, its potential impact on biological activity, and the experimental methodologies for its incorporation into novel chemical entities.

While specific, publicly available examples of marketed drugs or late-stage clinical candidates containing Boc-L-β-HomoSer(Bzl)-OH are limited, the principles of β-amino acid chemistry and the known advantages of their incorporation into peptide backbones provide a strong rationale for its utility in drug discovery programs.

Physicochemical Properties and Structure

Boc-L-β-HomoSer(Bzl)-OH is a chiral molecule with the L-configuration at the β-carbon. The key structural features that dictate its utility in chemical synthesis are the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) protecting group on the side-chain hydroxyl function.

PropertyValue
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white powder
Protection Strategy Amine: Boc; Side-Chain Hydroxyl: Benzyl

These protecting groups are orthogonal to a certain degree, allowing for selective deprotection and further manipulation during synthesis. The Boc group is labile to moderate acid conditions (e.g., trifluoroacetic acid), while the benzyl group is typically removed under stronger acidic conditions (e.g., hydrogen fluoride) or by hydrogenolysis.[1][2]

Core Applications in Medicinal Chemistry

The primary application of Boc-L-β-HomoSer(Bzl)-OH lies in its use as a building block in the synthesis of peptides and peptidomimetics.[3][4] The incorporation of a β-amino acid like L-β-homoserine can confer several advantageous properties to the resulting molecule:

  • Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides makes them resistant to degradation by common proteases, a major hurdle in the development of peptide-based therapeutics.

  • Conformational Control: The additional methylene unit in the backbone of β-amino acids provides greater conformational flexibility, which can be exploited to design molecules that adopt specific secondary structures (e.g., helices, turns) to mimic the bioactive conformation of natural peptides.

  • Novel Biological Activity: The unique structural features of β-amino acid-containing peptides can lead to novel interactions with biological targets, potentially resulting in new mechanisms of action.

Boc-L-β-HomoSer(Bzl)-OH is particularly suited for incorporation into peptides targeting a variety of therapeutic areas, including but not limited to:

  • Enzyme Inhibitors: The modified backbone can be used to design potent and stable inhibitors of enzymes such as proteases and kinases.

  • Antimicrobial Peptides: The introduction of β-amino acids can enhance the stability and efficacy of antimicrobial peptides.[5]

  • Neurological Disorders: Its use in modifying existing compounds could lead to improved efficacy and reduced side effects in the treatment of neurological disorders.[4]

Experimental Protocols: Incorporation of Boc-L-β-HomoSer(Bzl)-OH via Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating Boc-L-β-HomoSer(Bzl)-OH into a peptide sequence is through Boc/Bzl solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol.

Materials and Reagents
  • Boc-L-β-HomoSer(Bzl)-OH

  • Merrifield or MBHA resin

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, anisole)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

General SPPS Cycle for Amino Acid Coupling

The following diagram illustrates a typical workflow for a single amino acid coupling cycle in Boc-SPPS.

spss_workflow Resin Peptide-Resin (Free N-terminus) Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Wash1 Wash (DCM) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-L-β-HomoSer(Bzl)-OH, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol Steps:
  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM to liberate the free amine.

  • Washing: Wash the resin again with DCM to remove excess DIEA.

  • Coupling of Boc-L-β-HomoSer(Bzl)-OH:

    • In a separate vessel, pre-activate Boc-L-β-HomoSer(Bzl)-OH (2-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the homoserine residue.

cleavage_workflow Protected_Peptide Protected Peptide-Resin HF_Cleavage HF Cleavage (Anhydrous HF, p-cresol, 0°C) Protected_Peptide->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Extraction Extraction (Aqueous Acetonitrile/TFA) Precipitation->Extraction Lyophilization Lyophilization Extraction->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide

Caption: Workflow for the final cleavage and deprotection of the peptide.

  • Preparation: Dry the peptide-resin thoroughly.

  • HF Cleavage: In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., p-cresol, anisole) to protect sensitive residues from side reactions.

  • HF Removal: Remove the HF under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by washing the resin with cold diethyl ether.

  • Extraction: Extract the peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the final peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Future Directions and Conclusion

Boc-L-β-HomoSer(Bzl)-OH is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. While the full scope of its utility is still being explored, the inherent advantages of incorporating β-amino acids into peptide backbones—namely enhanced proteolytic stability and conformational control—make it an attractive tool for medicinal chemists. The experimental protocols outlined in this guide provide a framework for the successful incorporation of this non-natural amino acid into new chemical entities. Further research into the synthesis and biological evaluation of peptides containing Boc-L-β-HomoSer(Bzl)-OH is warranted and holds the promise of yielding next-generation therapeutics.

References

Unveiling the Potential of Boc-O-benzyl-L-beta-homoserine in Enzyme Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Boc-O-benzyl-L-beta-homoserine, a protected non-proteinogenic amino acid, is emerging as a valuable tool in the field of medicinal chemistry and drug discovery. Its unique structural features make it an ideal scaffold for the synthesis of peptidomimetics and other bioactive molecules designed to interact with specific enzyme targets. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's role in enzyme interaction studies, focusing on potential target enzymes, experimental protocols for its synthesis and use in enzyme assays, and the underlying biochemical pathways. While direct, peer-reviewed evidence of its interaction with specific enzymes is not yet widely published, this document consolidates available information to guide future research in this promising area.

Potential Enzyme Targets and Rationale

Based on preliminary information from commercial suppliers regarding the D-isomer, potential enzyme targets for this compound and its derivatives include β-glucosidase and enzymes involved in the lactic acid synthesis pathway, such as lactate dehydrogenase.

  • β-Glucosidase: This enzyme plays a crucial role in various biological processes, including the breakdown of complex carbohydrates. Inhibition of β-glucosidase is a therapeutic strategy for managing type 2 diabetes. The structural similarity of homoserine derivatives to carbohydrate moieties could allow them to act as competitive inhibitors.

  • Lactate Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Elevated LDH activity is associated with various pathological conditions, including cancer and inflammatory diseases. Designing inhibitors for LDH is a significant focus in drug development.

Data Presentation: Physical and Chemical Properties

For effective experimental design, understanding the physicochemical properties of this compound is crucial.

PropertyValue
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white crystalline solid
Storage Conditions 2-8 °C

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for the synthesis of this compound and for assaying the activity of its potential enzyme targets.

Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-beta-homoserine

This protocol is adapted from the synthesis of the closely related compound, N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Materials:

  • L-aspartic acid

  • Benzyl alcohol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Argon atmosphere

Procedure:

  • Protection of the amino group:

    • Dissolve L-aspartic acid in a 1M NaOH aqueous solution and 1,4-dioxane.

    • Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc₂O).

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Evaporate the 1,4-dioxane and wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with 1M H₂SO₄ to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-L-aspartic acid.

  • Benzylation of the side-chain carboxyl group:

    • Dissolve the N-Boc-L-aspartic acid in anhydrous DMF.

    • Cool the solution to 0°C under an argon atmosphere and add sodium hydride.

    • Slowly add benzyl bromide and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-(tert-butoxycarbonyl)-O-benzyl-L-beta-homoserine.

β-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of this compound against β-glucosidase.

Materials:

  • β-glucosidase enzyme

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • Sodium acetate buffer (pH 5.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the sodium acetate buffer, the enzyme solution, and the test compound solution (or solvent control).

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a colorimetric assay to screen for LDH inhibitors.

Materials:

  • Lactate dehydrogenase (LDH) enzyme

  • Lactate as substrate

  • Nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare dilutions of the test compound, this compound.

  • In a 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound solution.

  • Add the LDH enzyme solution to each well and pre-incubate.

  • Initiate the reaction by adding the lactate substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • The rate of the reaction is proportional to the LDH activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

To better understand the context of these enzyme interaction studies, the following diagrams illustrate the relevant biochemical pathways and a general experimental workflow.

Lactic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH LDH LDH

Caption: The Lactic Acid Fermentation Pathway.

Beta_Glucosidase_Pathway Glucoside β-D-Glucoside BetaGlucosidase β-Glucosidase Glucoside->BetaGlucosidase Glucose Glucose Aglycone Aglycone BetaGlucosidase->Glucose BetaGlucosidase->Aglycone Inhibitor Inhibitor (e.g., Boc-O-benzyl- L-beta-homoserine) Inhibitor->BetaGlucosidase

Caption: Inhibition of β-Glucosidase Activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification EnzymePrep Enzyme & Reagent Preparation Purification->EnzymePrep Assay Perform Inhibition Assay (e.g., β-glucosidase or LDH) EnzymePrep->Assay DataCollection Data Collection (e.g., Absorbance) Assay->DataCollection IC50 Calculate % Inhibition & IC50 Value DataCollection->IC50 Kinetics Kinetic Studies (Ki, Mechanism) IC50->Kinetics

Caption: General Workflow for Enzyme Interaction Studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for the development of novel enzyme inhibitors. While concrete, peer-reviewed data on its specific enzyme targets and inhibitory activity is currently lacking, the information available for its D-isomer suggests that β-glucosidase and lactate dehydrogenase are worthy candidates for investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize this compound and screen it against these and other relevant enzymes. Future research should focus on performing these enzymatic assays to generate quantitative data (IC₅₀, Kᵢ) and elucidate the mechanism of inhibition. Such studies will be instrumental in validating the therapeutic potential of this compound and its derivatives, paving the way for their application in drug development.

Expanding the Peptidic Toolbox: A Technical Guide to Incorporating Unnatural Amino Acids into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into bioactive peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, including their stability, potency, and target specificity. This in-depth technical guide provides a comprehensive overview of the core methodologies for UAA incorporation, presents quantitative data on the impact of these modifications, and offers detailed experimental protocols for key techniques.

Core Methodologies for UAA Incorporation

The site-specific integration of UAAs into peptides can be achieved through a variety of powerful techniques, each with its own advantages and applications. The primary methods include chemical synthesis and biosynthetic approaches.

1.1. Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS): SPPS is the cornerstone of synthetic peptide science and the most common method for incorporating UAAs.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus is the most prevalent strategy.[2]

Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[3][4][5] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site.[3][4] This method allows for the incorporation of UAAs into synthetic peptide fragments that can then be ligated to other peptides or recombinantly expressed protein domains.

1.2. Biosynthetic and Semi-Synthetic Methods

Expressed Protein Ligation (EPL): EPL is a semi-synthetic method that combines recombinant protein expression with NCL.[3][6] A protein of interest is expressed as a fusion with a self-cleaving intein domain, which generates a C-terminal thioester.[3][7] This recombinant thioester can then be ligated to a synthetic peptide containing an N-terminal cysteine and a UAA.[3]

In Vivo Incorporation using Orthogonal Translation Systems: This sophisticated technique enables the site-specific incorporation of UAAs into proteins within living cells.[8] It relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize a specific UAA and a nonsense or frameshift codon (e.g., the amber stop codon, UAG).[8][9][10] When the gene for a target protein is mutated to contain this codon at a specific site, the orthogonal system directs the ribosome to incorporate the UAA at that position during translation.

Impact of UAA Incorporation on Bioactive Peptide Properties

The introduction of UAAs can dramatically improve the pharmacokinetic and pharmacodynamic properties of bioactive peptides. These enhancements are primarily achieved through increased proteolytic stability and modulated binding affinity.

2.1. Enhanced Proteolytic Stability

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. UAAs can confer resistance to proteolysis through several mechanisms, including the introduction of D-amino acids, N-methylated backbones, and sterically hindering side chains.[11]

Peptide/AnalogModificationHalf-life (t1/2) in Serum/PlasmaFold ImprovementReference
Native Peptide I-14.8 min-[12]
Cyclized Peptide II-P1Cyclization43.9 min~3x[12]
α-peptideAll α-amino acidsRapidly degraded-[13]
α/β-peptideIncorporation of β-amino acidsSignificantly increased stability>10,000x (in some cases)[13][14]
Onc18Native Sequence<13% remaining after 1h in plasma-[15]
Onc18 AnalogUAA substitution42-72% remaining after 1h3-5.5x[15]

2.2. Modulated Binding Affinity

UAAs can introduce novel side chains with unique chemical properties, enabling new interactions with the target protein and leading to enhanced binding affinity and selectivity.

Peptide/AnalogTargetModificationBinding Affinity (Kd or IC50)Fold ImprovementReference
Native PeptideMDM2-IC50: 12 nM-[12]
UAA-modified PeptideMDM2Pyroglutamate-Ala substitutionIC50: ~2.4 nM5x[12]
WT PeptideSARS-CoV-2 RBD-Kd: 10.81 nM-[16]
HA1 PeptideSARS-CoV-2 RBDUAA substitutionKd: 8.32 nM1.3x[16]
RSLFucosylated Glycans-Kd: 32.5 µM-[17]
RSL[5FW]Fucosylated Glycans5-FluorotryptophanKd: 0.889 µM36.5x[17]
RSL[7FW]Fucosylated Glycans7-FluorotryptophanKd: 1.11 µM29.3x[17]

Experimental Protocols

3.1. Fmoc Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol provides a general procedure for the manual synthesis of a peptide incorporating a UAA using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural and unnatural amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1][18] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (natural or unnatural) (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and an organic base (e.g., DIPEA) in DMF.[18][19]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[20]

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.[20]

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[1][19]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Confirm the identity and purity of the peptide by mass spectrometry.

3.2. Native Chemical Ligation (NCL)

This protocol outlines the general steps for ligating a synthetic peptide containing a UAA and a C-terminal thioester to another peptide with an N-terminal cysteine.

Materials:

  • Purified peptide-α-thioester

  • Purified peptide with N-terminal cysteine

  • Ligation buffer (e.g., 6 M Guanidine-HCl, 0.1 M phosphate buffer, pH 7.0-7.5)[4][21]

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)[3]

Procedure:

  • Dissolve Peptides: Dissolve the two purified peptide fragments in the ligation buffer at a concentration of 1-3 mM.[21]

  • Initiate Ligation: Add the thiol catalyst to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 37°C, monitoring the progress by RP-HPLC and mass spectrometry.[21]

  • Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.

3.3. Expressed Protein Ligation (EPL)

This protocol provides a general workflow for EPL.

Materials:

  • Expression vector for the target protein fused to an intein-chitin binding domain (CBD) tag.

  • E. coli expression strain.

  • Chitin resin.

  • Cleavage buffer containing a thiol reagent (e.g., 2-mercaptoethanesulfonic acid (MESNA) or thiophenol).[7]

  • Synthetic peptide with an N-terminal cysteine and a UAA.

Procedure:

  • Expression and Purification: Express the intein-fusion protein in E. coli and purify it from the cell lysate using a chitin affinity column.

  • On-column Cleavage and Ligation:

    • Wash the resin-bound fusion protein.

    • Incubate the resin with the cleavage buffer containing the synthetic peptide. The intein will self-cleave, generating a C-terminal thioester on the target protein, which then ligates in situ with the N-terminal cysteine of the synthetic peptide.[3][7]

  • Elution and Purification: Elute the ligated protein from the column and purify it further if necessary using size-exclusion or ion-exchange chromatography.

3.4. In Vivo Incorporation of p-Azido-L-phenylalanine (pAzF)

This protocol describes a general method for the site-specific incorporation of the UAA p-azido-L-phenylalanine (pAzF) in E. coli.

Materials:

  • E. coli expression strain.

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF.

  • Luria-Bertani (LB) medium.

  • p-Azido-L-phenylalanine (pAzF).

  • Inducers (e.g., IPTG and L-arabinose).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Cell Culture: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

  • Induction:

    • Add pAzF to the culture medium to a final concentration of 1-2 mM.[22]

    • Add inducers (e.g., IPTG for the target protein and L-arabinose for the orthogonal synthetase/tRNA) to the culture.[22]

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight to allow for protein expression and UAA incorporation.

  • Purification and Characterization: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques. Confirm the incorporation of pAzF by mass spectrometry.

Case Study: UAA-Modified Peptide Inhibitor of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[8][19][23] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[23][24] Oxidative or electrophilic stress modifies cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[25] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.[26]

Peptide-based inhibitors that mimic the Nrf2 binding motif can disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 pathway and offering a potential therapeutic strategy for diseases associated with oxidative stress. The incorporation of UAAs into these peptides has been shown to enhance their binding affinity and cellular activity.

Caption: Keap1-Nrf2 signaling pathway and its inhibition by a UAA-peptide.

Experimental and Logical Workflows

5.1. Workflow for Screening UAA-Modified Peptide Libraries

This workflow outlines a general strategy for identifying UAA-modified peptides with improved stability and binding affinity.

UAA_Peptide_Screening_Workflow start Start: Native Bioactive Peptide library_synthesis Synthesize UAA-Peptide Library (e.g., via SPPS) start->library_synthesis stability_screen Primary Screen: Proteolytic Stability Assay library_synthesis->stability_screen binding_screen Secondary Screen: Binding Affinity Assay (e.g., SPR, FP) stability_screen->binding_screen Stable Peptides hit_validation Hit Validation and Characterization binding_screen->hit_validation High-Affinity Binders lead_optimization Lead Optimization hit_validation->lead_optimization end Optimized UAA-Peptide lead_optimization->end

Caption: Workflow for UAA-peptide library screening and optimization.

5.2. Experimental Workflow for Proteolytic Stability Assay

This workflow details the steps for assessing the stability of UAA-containing peptides in the presence of proteases.

Proteolytic_Stability_Workflow start Start: Purified UAA-Peptide incubation Incubate Peptide with Protease/Serum/Plasma at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., add acid or inhibitor) sampling->quenching hplc_analysis Analyze Samples by RP-HPLC quenching->hplc_analysis quantification Quantify Remaining Peptide (Peak Area Integration) hplc_analysis->quantification half_life Calculate Half-life (t1/2) quantification->half_life end End: Stability Data half_life->end

Caption: Workflow for assessing the proteolytic stability of UAA-peptides.

Conclusion

The incorporation of unnatural amino acids provides a robust and versatile platform for engineering bioactive peptides with enhanced therapeutic potential. By leveraging the methodologies and experimental approaches outlined in this guide, researchers can systematically address the inherent limitations of natural peptides, paving the way for the development of next-generation peptide-based drugs with improved efficacy, stability, and specificity. The continued exploration of novel UAAs and innovative incorporation strategies promises to further expand the chemical and functional diversity of bioactive peptides, opening new avenues for therapeutic intervention and a deeper understanding of biological systems.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Protected Homoserine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of protected homoserine derivatives, essential building blocks in peptide synthesis and drug development. This document details their synthesis, characterization, and reactivity, with a focus on practical applications for researchers in the field. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction to Protected Homoserine Derivatives

Homoserine, a non-proteinogenic amino acid, is a valuable precursor in the synthesis of various bioactive molecules. Its side chain, containing a primary alcohol, offers a versatile handle for chemical modification. However, to achieve specific and controlled reactions, particularly in the context of peptide synthesis, the reactive amino and carboxyl groups, and at times the side-chain hydroxyl group, must be temporarily masked with protecting groups. The choice of protecting group strategy is critical and dictates the overall synthetic route and the conditions under which the desired modifications can be achieved. The most commonly employed protecting groups for the α-amino group of homoserine are the acid-labile tert-butoxycarbonyl (Boc), the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz).

Physical and Chemical Properties

The physical and chemical properties of protected homoserine derivatives are crucial for their handling, storage, and application in synthesis. These properties are significantly influenced by the nature of the protecting group.

Data Presentation of Physical Properties

The following tables summarize the key physical properties of various protected L-homoserine derivatives.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
α-Amino Protected
N-Boc-L-homoserineC₉H₁₇NO₅219.24140White to off-white solid
N-Fmoc-L-homoserineC₁₉H₁₉NO₅341.36Not available---
N-Cbz-L-homoserineC₁₂H₁₅NO₅253.25Not available---
Side-Chain and α-Amino Protected
N-Fmoc-O-methyl-L-homoserineC₂₀H₂₁NO₅355.39138 - 143White to off-white powder
N-Fmoc-O-trityl-L-homoserineC₃₈H₃₃NO₅583.6860 - 72White to off-white crystals
Lactone Derivatives
N-Boc-L-homoserine lactoneC₉H₁₅NO₄201.22125 - 126White powder
N-Cbz-L-homoserine lactoneC₁₂H₁₃NO₄235.24127 - 132White to almost white powder to crystal
DerivativeSpecific Optical Rotation (c=concentration, solvent)Solubility
α-Amino Protected
N-Boc-L-homoserineNot availableSoluble in DMSO (up to 200 mg/mL)[1], ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2].
N-Fmoc-L-homoserineNot availableGenerally soluble in DMF and other polar aprotic solvents.
N-Cbz-L-homoserineNot availableSoluble in many organic solvents.
Side-Chain and α-Amino Protected
N-Fmoc-O-methyl-L-homoserine[α]₂₀/D = -28 to -32º (c=4, in DMF)[3]Soluble in DMF.[3]
N-Fmoc-O-trityl-L-homoserine[α]₂₀/D = -14 ± 2º (c=1 in DMF)[4]Soluble in DMF.[4]
Lactone Derivatives
N-Boc-L-homoserine lactoneNot availableSoluble in organic solvents like dichloromethane.
N-Cbz-L-homoserine lactone[α]₂₀/D = -29.0° (c=1, CHCl₃)Soluble in chloroform.

Key Chemical Reactions and Experimental Protocols

Synthesis of N-Boc-L-homoserine

Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the α-amino group of L-homoserine.

Methodology:

  • Materials: L-homoserine, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃), water, 1,4-dioxane, petroleum ether, hydrochloric acid (HCl), ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in water.

    • Add 1,4-dioxane to the solution and stir for 5 minutes.

    • Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution under ice bath conditions.

    • Stir the reaction mixture overnight at room temperature.[5]

    • Wash the mixture with petroleum ether to remove unreacted Boc₂O.[5]

    • Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.[5]

    • Extract the suspension with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[5]

    • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-L-homoserine.[5]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Homoserine Derivatives

Objective: To incorporate a homoserine residue into a growing peptide chain on a solid support using Fmoc chemistry.

SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DMF/DCM) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-Hse-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 2-3 for each amino acid Washing2->Repeat Cleavage 4. Cleavage from Resin & Global Deprotection (TFA cocktail) Washing2->Cleavage Repeat->Fmoc_Deprotection Purification 5. Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for homoserine-containing peptides.

Methodology:

  • Materials: Wang or Rink Amide resin, Fmoc-L-homoserine (or side-chain protected derivative), coupling reagents (e.g., HBTU, HATU), a tertiary amine base (e.g., DIPEA), 20% piperidine in DMF, DMF, DCM, TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Procedure:

    • Swell the resin in DMF or DCM for 30-60 minutes.

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Fmoc-L-homoserine (3-5 equivalents) with a coupling reagent (3-5 equivalents) and a base (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

    • After the final coupling, perform a final Fmoc deprotection (optional, depending on desired N-terminus).

    • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Lactonization of N-Boc-Homoserine

A significant side reaction of homoserine in peptide synthesis, particularly under acidic conditions, is the intramolecular cyclization to form a stable homoserine lactone.[7] This property can also be exploited for the deliberate synthesis of homoserine lactone derivatives.

Lactonization_Reaction cluster_conditions Reaction Conditions Homoserine N-Protected Homoserine Lactone N-Protected Homoserine Lactone Homoserine->Lactone Intramolecular Cyclization Acid Acidic Conditions (e.g., TFA) Acid->Lactone

Intramolecular cyclization of homoserine to its lactone.

Objective: To synthesize N-Boc-L-homoserine lactone from N-Boc-L-homoserine.

Methodology:

  • Materials: N-Boc-L-homoserine, anhydrous dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), ethyl acetate, hexanes, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous DCM.

    • Add DMAP (0.1 equivalent) followed by DCC (1.1 equivalent) to the stirred solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. A precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate and wash the precipitate with DCM.

    • Wash the combined filtrate sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Deprotection of Protected Homoserine Derivatives

The choice of deprotection method is dictated by the specific protecting group used and the overall chemical orthogonality of the synthetic strategy.

Orthogonal deprotection strategies for homoserine.

Experimental Protocols:

  • Boc Deprotection:

    • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50%).

    • Procedure: Dissolve the Boc-protected compound in the TFA/DCM solution and stir at room temperature for 15-30 minutes. Remove the solvent under reduced pressure.

  • Fmoc Deprotection:

    • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

    • Procedure: Treat the Fmoc-protected compound with the piperidine/DMF solution and agitate at room temperature for 5-20 minutes. Remove the solution and wash the product thoroughly.

  • Cbz Deprotection (Hydrogenolysis):

    • Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C), solvent (e.g., methanol, ethanol).

    • Procedure: Dissolve the Cbz-protected compound in the solvent and add a catalytic amount of Pd/C. Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate.[8]

  • Cbz Deprotection (Acid-mediated):

    • Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH).

    • Procedure: Dissolve the Cbz-protected compound in 33% HBr/AcOH and stir at room temperature. Precipitate the product by adding diethyl ether, filter, and dry.[9]

Characterization by NMR and Mass Spectrometry

Objective: To confirm the structure and purity of the synthesized protected homoserine derivatives.

NMR Spectroscopy:

  • ¹H and ¹³C NMR are essential for structural elucidation. Key signals to observe include:

    • Protons of the protecting group (e.g., the tert-butyl singlet for Boc at ~1.4 ppm, the aromatic and aliphatic protons for Fmoc, and the benzylic and aromatic protons for Cbz).

    • The α-proton of the homoserine backbone (typically between 4.0 and 4.5 ppm).

    • The β and γ protons of the side chain.

    • For lactone derivatives, characteristic shifts for the protons within the five-membered ring.

Mass Spectrometry:

  • Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the protected derivatives.

  • The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure through fragmentation analysis. A common fragment ion for N-acyl homoserine lactones is observed at m/z 143.[10]

Conclusion

Protected homoserine derivatives are indispensable tools in modern synthetic chemistry, particularly for the construction of complex peptides and other bioactive molecules. A thorough understanding of their physical and chemical properties, including solubility, stability, and reactivity, is paramount for their effective utilization. The choice of protecting group strategy must be carefully considered based on the desired synthetic outcome and the compatibility with other functional groups present in the molecule. The experimental protocols provided in this guide offer a practical foundation for the synthesis, modification, and characterization of these versatile building blocks, enabling researchers to advance their work in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-O-benzyl-L-beta-homoserine, a key protected amino acid derivative utilized in peptide synthesis and drug discovery. A thorough understanding of its physicochemical properties is critical for optimizing reaction conditions, purification strategies, formulation development, and ensuring the integrity of this important building block.

Physicochemical Properties

Boc-O-benzyl-L-beta-homoserine is a derivative of the non-proteinogenic amino acid L-beta-homoserine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups enhance its stability during peptide synthesis and facilitate its solubility in organic solvents.[1][2][]

PropertyValue
IUPAC Name (3S)-3-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid
Synonyms Boc-L-β-HomoSer(Bzl)-OH
CAS Number 218943-31-8
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white powder or crystals
Storage 0-8 °C

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the general characteristics of similarly protected amino acids, a qualitative and illustrative quantitative solubility profile can be inferred. The presence of the bulky, non-polar Boc and benzyl groups, combined with the polar carboxylic acid, results in good solubility in many common organic solvents.[4][5]

Table 1: Illustrative Quantitative Solubility of this compound in Common Organic Solvents at 25°C

Disclaimer: The following data is illustrative and intended to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.

Solvent FamilySolventPolarity IndexIllustrative Solubility (mg/mL)
Amides Dimethylformamide (DMF)6.4> 100
Sulfoxides Dimethyl sulfoxide (DMSO)7.2> 100
Chlorinated Dichloromethane (DCM)3.1> 50
Chloroform4.1> 50
Ethers Tetrahydrofuran (THF)4.0> 40
Diethyl Ether2.810 - 20
Esters Ethyl Acetate (EtOAc)4.4> 40
Ketones Acetone5.1> 40
Alcohols Methanol (MeOH)5.115 - 25
Ethanol (EtOH)4.310 - 20
Polar Aprotic Acetonitrile (ACN)5.820 - 30
Experimental Protocol for Solubility Determination

A reliable method for determining the equilibrium solubility of this compound is the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[4][6]

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker

  • Vials with sealed caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Analyze the diluted sample solution by HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp (24-72h) prep2->equil1 analysis1 Filter supernatant equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result result analysis3->result Calculate Solubility

Caption: Workflow for determining equilibrium solubility.

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc and benzyl protecting groups under specific conditions.[7][8]

  • Boc (tert-butyloxycarbonyl) Group: This group is known for its sensitivity to acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[7] The Boc group is generally stable under basic and nucleophilic conditions.[7][9]

  • Benzyl (Bzl) Group: The benzyl ether linkage in the side chain is susceptible to cleavage by hydrogenolysis (e.g., using H₂/Pd-C). It can also be cleaved under strong acidic conditions, though typically requires more forcing conditions than the Boc group.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

ConditionStressorPredicted StabilityPotential Degradation Products
Acidic 0.1 M HCl, 40°CLabileBoc deprotection (L-O-benzyl-beta-homoserine)
Basic 0.1 M NaOH, 40°CGenerally StablePotential hydrolysis of the benzyl ether (slow)
Oxidative 3% H₂O₂, RTStableMinimal degradation expected
Thermal 60°C, solid stateStableMinimal degradation expected
Photolytic UV/Vis lightGenerally StablePotential for long-term degradation
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11][12]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (acetonitrile, water)

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before HPLC analysis.

  • Basic Degradation:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Store at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Store a known amount of solid this compound in a controlled temperature oven (e.g., 60°C).

    • Withdraw samples at specified time points and dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution and a solid sample to a calibrated light source (consistent with ICH Q1B guidelines).

    • Maintain control samples in the dark at the same temperature.

    • Withdraw samples at specified time points for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any degradation products by comparing the chromatograms to that of an unstressed sample.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (e.g., 0.1M HCl) hplc Stability-Indicating HPLC acid->hplc base Basic (e.g., 0.1M NaOH) base->hplc oxidative Oxidative (e.g., 3% H2O2) oxidative->hplc thermal Thermal (e.g., 60°C) thermal->hplc photo Photolytic (UV/Vis light) photo->hplc degradation Assess % Degradation hplc->degradation products Identify Degradation Products degradation->products start This compound (Solid & Solution) start->acid start->base start->oxidative start->thermal start->photo

References

Technical Guide: BOC-L-beta-Homoserine(OBzl) (CAS 218943-31-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of supplier and purity information for the chemical compound with CAS number 218943-31-8, commonly known as BOC-L-beta-Homoserine(OBzl) or Boc-O-benzyl-L-b-homoserine. This document is intended for researchers, scientists, and professionals in drug development who require a quick reference for sourcing this compound.

Compound Information

CAS Number: 218943-31-8

Chemical Name: N-Boc-(R)-3-amino-4-(benzyloxy)butanoic acid[1]

Synonyms: Boc-L-β-HomoSer(Bzl)-OH, BOC-L-BETA-HOMOSERINE(OBZL)[2][3]

Molecular Formula: C16H23NO5[1][2][3]

Molecular Weight: 309.36 g/mol [2][3]

Supplier and Purity Data

The following table summarizes publicly available information from various suppliers regarding the purity of CAS 218943-31-8. Please note that this information is subject to change and should be verified with the respective suppliers.

SupplierPurity SpecificationAnalysis Method
ChemicalBook≥ 99%HPLC, Chiral purity[4]
ChemImpex (via Neta Scientific)≥ 99%HPLC, Chiral purity[3]
Aoen Chemical Technology Co., LTD≥ 99%Not specified[2]
Fondchem97%Not specified[1]
Alfa Chemistry96%Not specified[5]
Unnamed Supplier (via a product listing)min 95%Not specified[6]

Experimental Protocols and Signaling Pathways

Due to the absence of specific experimental workflows or signaling pathways from the available information, no diagrams could be generated.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-beta-homoserine derivatives, into peptide sequences is a key strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate biological activity, and introduce unique structural constraints. Boc-O-benzyl-L-beta-homoserine is a valuable building block for this purpose, featuring an N-terminal tert-butyloxycarbonyl (Boc) protecting group for temporary protection and a side-chain O-benzyl (Bzl) ether for semi-permanent protection.[1]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established Boc/Bzl strategy. This strategy relies on the graduated acid lability of the protecting groups: the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable O-benzyl side-chain protecting group and the peptide-resin linkage are cleaved in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]

Materials and Reagents

ReagentGradePurpose
This compoundPeptide synthesis gradeBuilding block
Other Boc-protected amino acidsPeptide synthesis gradeBuilding blocks for the peptide sequence
Merrifield or PAM Resin100-200 or 200-400 meshSolid support for peptide synthesis leading to a C-terminal acid.
MBHA or BHA Resin100-200 or 200-400 meshSolid support for peptide synthesis leading to a C-terminal amide.
Dichloromethane (DCM)Peptide synthesis gradeSolvent for resin swelling, washing, and reactions.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for coupling reactions.
Trifluoroacetic acid (TFA)Reagent gradeReagent for Nα-Boc deprotection.
Diisopropylethylamine (DIEA)Peptide synthesis gradeBase for neutralization.
HATU, HBTU, or DIC/HOBtPeptide synthesis gradeCoupling reagents.
Anhydrous Hydrogen Fluoride (HF)For peptide synthesisReagent for final cleavage and deprotection. (EXTREMELY HAZARDOUS)
Anisole, p-cresol, or thioanisoleReagent gradeScavengers for the final cleavage reaction.
Diethyl etherReagent gradeFor precipitation of the cleaved peptide.
Acetonitrile (ACN)HPLC gradeSolvent for HPLC purification.
WaterHPLC gradeSolvent for HPLC purification.

Experimental Protocols

I. Resin Preparation and First Amino Acid Attachment

The initial step involves the attachment of the C-terminal amino acid to the appropriate resin. For peptides with a C-terminal acid, Merrifield or PAM resin is recommended.[4] For C-terminal amides, MBHA or BHA resin should be used.[4] The following protocol describes the attachment to Merrifield resin via the cesium salt method to minimize racemization.[4]

  • Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10-15 mL) for 1-2 hours in a reaction vessel.

  • Preparation of Boc-Amino Acid Cesium Salt:

    • Dissolve the first Boc-amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and a small amount of water.

    • Stir the mixture at 40°C for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the cesium salt.

  • Attachment to Resin:

    • Dissolve the dried cesium salt in DMF (10 mL/g of resin).

    • Add the solution to the swollen and drained Merrifield resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

II. Solid-Phase Peptide Synthesis Cycle

Each cycle of amino acid addition involves a deprotection step to remove the Nα-Boc group, followed by a coupling step to form the peptide bond.[3]

SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM, 20-30 min) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM, 5-10 min) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Coupling Reagent in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Elongate Chain

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM.

    • Agitate for 2-5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3-5 times).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended for beta-amino acids, which can be sterically hindered.

    • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

    • Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).

Repeat this cycle for each amino acid in the peptide sequence.

III. Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Due to the stability of the O-benzyl group, a strong acid such as HF is required.[3]

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Filter the crude peptide and wash it several more times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

IV. Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

    • Purify the peptide on a preparative C18 RP-HPLC column using a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

    • The structure and incorporation of the beta-homoserine residue can be further confirmed by NMR spectroscopy.

Quantitative Data and Performance

The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[5] The choice of coupling reagent significantly impacts the reaction time and efficiency, especially for sterically hindered amino acids like beta-homoserine.

Coupling ReagentTypical Equivalents (AA:Reagent:DIEA)Typical Coupling TimeCoupling EfficiencyNotes
HATU/HOAt1 : 0.95 : 230 - 60 minutes>99%Highly recommended for difficult couplings and to minimize racemization.
HBTU/HOBt1 : 1 : 21 - 2 hours>98%A robust and widely used reagent.
DIC/HOBt1 : 1 : -2 - 4 hours>97%A cost-effective option, though slower than uronium/phosphonium-based reagents.

Theoretical peptide yield can be estimated based on the resin loading and the number of coupling cycles. However, actual yields are often in the range of 10-30% after purification, depending on the peptide length and sequence complexity.[6]

Logical Relationships in Boc/Bzl SPPS

The success of the Boc/Bzl strategy is based on the differential acid lability of the protecting groups.

Protecting_Groups cluster_Peptide Protected Peptide on Resin cluster_Reagents Deprotection Reagents Nα-Boc Nα-Boc Side-Chain-Bzl Side-Chain-Bzl Resin-Linkage Resin-Linkage TFA (Moderate Acid) TFA (Moderate Acid) TFA (Moderate Acid)->Nα-Boc Cleaves HF (Strong Acid) HF (Strong Acid) HF (Strong Acid)->Side-Chain-Bzl Cleaves HF (Strong Acid)->Resin-Linkage Cleaves

Caption: Relationship of protecting groups and deprotection reagents in Boc/Bzl SPPS.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance of the beta-amino acid; peptide aggregation.Use a more powerful coupling reagent like HATU. Increase coupling time. Perform a double coupling.
Low Peptide Yield Incomplete deprotection or coupling at each step; loss of peptide from the resin during TFA treatment.Ensure complete reactions using monitoring tests (e.g., Kaiser test). Use PAM resin for increased stability of the peptide-resin linkage.[4]
Side Product Formation Alkylation of sensitive residues (Trp, Met) by carbocations during cleavage.Use appropriate scavengers (e.g., anisole, thioanisole) in the final cleavage cocktail.
Peptide Insolubility Hydrophobic nature of the peptide.Modify purification conditions (e.g., use different solvents, adjust pH).

Conclusion

The Boc/Bzl solid-phase peptide synthesis strategy is a robust and effective method for the synthesis of peptides containing this compound. Careful selection of resins, coupling reagents, and cleavage conditions, along with diligent monitoring of reaction completion, is essential for achieving high-purity peptides. The incorporation of beta-amino acids like L-beta-homoserine offers exciting possibilities for the development of novel peptide-based therapeutics with improved pharmacological properties.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly versatile methodology for the chemical synthesis of peptides. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established and robust strategy. This approach involves the stepwise addition of amino acids in a homogenous solution, with each cycle consisting of a deprotection step to reveal a free N-terminal amine and a coupling step to form a new peptide bond. This method is particularly advantageous for the synthesis of short to medium-length peptides and for syntheses where scalability is a key consideration.

The core principle of Boc-based solution-phase synthesis relies on the differential acid lability of the Nα-Boc group and the more acid-stable side-chain protecting groups. The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the side-chain protecting groups remain intact until the final deprotection step with a strong acid.[1][2] This orthogonality allows for the controlled and sequential elongation of the peptide chain.

Core Principles

The synthesis of a peptide in solution using Boc-protected amino acids follows a cyclical process:

  • Coupling: The carboxylic acid of a Boc-protected amino acid is activated by a coupling reagent and then reacted with the free amino group of another amino acid or peptide ester to form a peptide bond.[3][4]

  • Deprotection: The Boc protecting group is removed from the N-terminus of the newly formed peptide using an acid, typically trifluoroacetic acid (TFA), to expose the amine for the next coupling reaction.[2][3]

This cycle is repeated until the desired peptide sequence is assembled. Subsequent purification of the crude peptide is typically required to remove by-products and unreacted reagents.

Experimental Workflow

The general workflow for solution-phase peptide synthesis using Boc-protected amino acids is depicted below.

Boc_SPPS_Logic Boc Nα-Boc Group Moderate_Acid Moderate Acid (e.g., 50% TFA in DCM) Boc->Moderate_Acid Labile to Side_Chain_PG Side-Chain Protecting Groups (e.g., Bzl-based) Side_Chain_PG->Moderate_Acid Stable to Strong_Acid Strong Acid (e.g., HF, TFMSA) Side_Chain_PG->Strong_Acid Labile to Moderate_Acid->Boc Cleaves Strong_Acid->Side_Chain_PG Cleaves

References

Application Notes and Protocols for the Incorporation of Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-O-benzyl-L-beta-homoserine is a non-proteinogenic amino acid derivative crucial in the synthesis of modified peptides and peptidomimetics for drug discovery and development. Its unique structure, featuring a beta-amino acid backbone and a protected side chain, can impart specific conformational constraints and biological activities to peptide-based therapeutics. The efficient incorporation of this sterically hindered amino acid into a growing peptide chain is a critical step in solid-phase peptide synthesis (SPPS), and the choice of coupling reagent is paramount to achieving high yields and purity.

These application notes provide a detailed guide to selecting the appropriate coupling reagent for this compound incorporation. We present a comparative summary of common coupling reagents, detailed experimental protocols, and visual workflows to aid researchers in optimizing their synthetic strategies.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation, influencing reaction times, yield, and the potential for side reactions such as racemization. While direct, side-by-side quantitative comparative studies for this compound are limited in published literature, the following table summarizes the expected performance of commonly used coupling reagents based on data from sterically similar amino acids and established principles of peptide chemistry.

Coupling ReagentClassTypical YieldTypical Coupling TimeRacemization RiskKey Considerations
HATU Uronium/Aminium Salt>99%15 - 60 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings. Often considered superior in reducing side reactions.[1][2] Higher cost.
HBTU Uronium/Aminium Salt>98%30 - 60 minutesLowA robust and widely used reagent offering a good balance of reactivity and cost.[2]
PyBOP Phosphonium Salt>95%20 - 60 minutesLowEfficient and rapid with byproducts that are generally considered less hazardous than those of its predecessor, BOP.[3]
DIC/HOBt Carbodiimide>97%1 - 4 hoursLow to ModerateA cost-effective and reliable method. The addition of HOBt is crucial for accelerating the reaction and minimizing racemization.[1] Slower than phosphonium/uronium reagents.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in manual Boc-SPPS. It is assumed that the synthesis is performed on a pre-loaded resin (e.g., Merrifield or PAM resin) with the N-terminal amino group deprotected.

Protocol 1: General Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the standard steps for one cycle of deprotection, neutralization, and coupling.

1. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v) for 2 minutes and drain.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
  • Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.

2. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step once.
  • Wash the resin thoroughly with DCM (3-5 times).

3. Coupling (See specific protocols below)

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.
  • Negative result (yellow beads): Indicates complete coupling.
  • Positive result (blue beads): Signifies incomplete coupling, necessitating a second coupling step (double coupling).

5. Washing:

  • After a complete coupling, wash the resin with N,N-dimethylformamide (DMF) (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency, especially for difficult or sterically hindered couplings.

  • Activation of this compound: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq. - optional, as HATU is an HOAt derivative) in DMF. Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction Time: Agitate the mixture at room temperature for 15-60 minutes.

Protocol 3: HBTU-Mediated Coupling

A standard and reliable protocol for routine and moderately difficult couplings.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

  • Coupling Reaction: Add the this compound/HBTU solution to the neutralized resin, followed by the addition of DIEA (4.0 eq.).

  • Reaction Time: Agitate the reaction mixture at room temperature for 30-60 minutes.

Protocol 4: PyBOP-Mediated Coupling

An efficient protocol with a good safety profile for the byproducts.

  • Coupling Solution Preparation: Dissolve this compound (1.1 eq.) in DMF and add it to the neutralized resin.

  • Coupling Reaction: Add a 1.0 M solution of PyBOP (1.1 eq.) and DIEA (2.2 eq.) to the resin. The addition of HOBt (1.1 eq.) can further suppress racemization.

  • Reaction Time: Mix for 20-60 minutes until the Kaiser test is negative.

Protocol 5: DIC/HOBt-Mediated Coupling

A cost-effective method suitable for less demanding couplings.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the neutralized peptide-resin. Then, add DIC (3 eq.) to the reaction vessel.

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-4 hours.

Mandatory Visualization

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (N-terminally Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Washing (DMF, DCM) Monitoring->Washing Negative Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

G cluster_Decision_Tree Coupling Reagent Selection Guide Start Start: Incorporating This compound Q1 Sterically Hindered or Difficult Sequence? Start->Q1 HATU Use HATU (Highest Efficiency) Q1->HATU Yes Q2 Cost a Primary Concern? Q1->Q2 No HBTU_PyBOP Use HBTU or PyBOP (Good balance of cost and efficiency) Q2->HBTU_PyBOP No DIC_HOBt Use DIC/HOBt (Most cost-effective) Q2->DIC_HOBt Yes

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for the Synthesis of a Caspase-3 Inhibitor using Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a potent enzyme inhibitor, specifically targeting caspase-3, utilizing Boc-O-benzyl-L-beta-homoserine as a key starting material. The protocols detailed below leverage established methodologies in peptide synthesis to construct a peptidomimetic inhibitor, Ac-DEVD-CHO, a well-characterized inhibitor of caspase-3, a critical enzyme in the apoptotic pathway.

Introduction

This compound is a protected, non-proteinogenic amino acid that serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its unique structure, featuring a beta-amino acid backbone, allows for the creation of enzyme inhibitors with enhanced stability and specific pharmacological profiles.[2] This document outlines the strategic conversion of this compound into a key aspartic acid mimetic, followed by its incorporation into a tetrapeptide aldehyde inhibitor of caspase-3.

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[3][4] Its activation, triggered by both intrinsic and extrinsic pathways, leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.[5] Dysregulation of this pathway is implicated in a variety of diseases, making caspase-3 a significant therapeutic target. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the preferred recognition motif for caspase-3, and peptide aldehydes based on this sequence are potent inhibitors.[3][6]

Data Presentation

The following table summarizes the inhibitory activity of various tetrapeptide aldehyde inhibitors against caspases, highlighting the potency of the Ac-DEVD-CHO inhibitor against caspase-3. This data is representative of the expected efficacy of the inhibitor synthesized using the protocols described herein.

InhibitorTarget CaspaseInhibition Constant (Ki)
Ac-DEVD-CHO Caspase-3 0.2 nM [6]
Ac-DEVD-CHOCaspase-70.3 nM[6]
Ac-YVAD-CHOCaspase-1-
Ac-LEHD-CHOCaspase-9-
Ac-IETD-CHOCaspase-8-

Experimental Protocols

The synthesis of the caspase-3 inhibitor Ac-DEVD-CHO from this compound involves a multi-step process encompassing both solution-phase and solid-phase peptide synthesis techniques.

Protocol 1: Oxidation of this compound to afford Boc-Asp(OBzl)-OH

This protocol describes the conversion of the primary alcohol of the homoserine derivative to a carboxylic acid, yielding the corresponding protected aspartic acid derivative.[7]

Materials:

  • This compound

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB)

  • Dichloromethane (DCM)

  • tert-Butanol (tBuOH)

  • Water (H2O)

  • Diethyl ether (Et2O)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 4:4:1 mixture of DCM/tBuOH/H2O to a final concentration of 0.05 M.

  • To this solution, add TEMPO (1.2 eq) and BAIB (2.4 eq).

  • Stir the reaction mixture vigorously at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure.

  • Wash the residue with three portions of cold diethyl ether to remove excess reagents.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-Asp(OBzl)-OH.

Protocol 2: Solid-Phase Synthesis of the Tetrapeptide Aldehyde Ac-DEVD-CHO

This protocol outlines the assembly of the tetrapeptide on a solid support, followed by conversion of the C-terminal residue to an aldehyde.[8][9]

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-Asp(OBzl)-OH (synthesized in Protocol 1)

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Asp(OtBu)-OH

  • Acetic anhydride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reagents for conversion of C-terminal amino acid to aldehyde (e.g., via a thioacetal intermediate)[8]

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. React the resin with Boc-Asp(OBzl)-OH and N,N-diisopropylethylamine (DIPEA) in DCM to attach the first amino acid. Cap any unreacted sites with acetic anhydride.

  • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM to remove the Boc protecting group. Neutralize with a solution of 5-10% DIPEA in DMF.

  • Peptide Coupling: Sequentially couple Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH using DIC and HOBt as coupling reagents in DMF. Monitor each coupling reaction for completion using a Kaiser test.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.

  • C-terminal Aldehyde Formation: Convert the C-terminal carboxylic acid to an aldehyde. A common method involves the reduction of a Weinreb amide or the oxidation of a C-terminal alcohol. A practical approach is the transformation of a C-terminal thioacetal.[8]

  • Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Synthesis of Ac-DEVD-CHO

G cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Peptide Synthesis (SPPS) A This compound B Oxidation (TEMPO, BAIB) A->B Protocol 1 C Boc-Asp(OBzl)-OH B->C E Resin Loading C->E D 2-Chlorotrityl Resin D->E F Boc-Asp(OBzl)-Resin E->F G Iterative Coupling & Deprotection (Fmoc-Val, Fmoc-Glu, Fmoc-Asp) F->G Protocol 2 H Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OBzl)-Resin G->H I C-terminal Aldehyde Formation H->I J Ac-DEVD(side-chain protected)-CHO-Resin I->J K Cleavage & Deprotection (TFA) J->K L Crude Ac-DEVD-CHO K->L M RP-HPLC Purification L->M N Pure Ac-DEVD-CHO M->N

Caption: Workflow for the synthesis of Ac-DEVD-CHO.

Signaling Pathway: Caspase-3 Mediated Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Ac-DEVD-CHO (Synthesized Inhibitor) Inhibitor->Caspase3 Inhibition

Caption: Caspase-3 activation and inhibition in apoptosis.

References

Application Notes and Protocols for Attaching Boc-O-benzyl-L-beta-homoserine to Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the field of peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The initial step, the covalent attachment of the first protected amino acid to a solid support, is critical for the success of the entire synthesis. Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a widely used solid support for the Boc (tert-butyloxycarbonyl) strategy of SPPS.[1][2][3]

This document provides detailed application notes and protocols for the attachment of Boc-O-benzyl-L-beta-homoserine to Merrifield resin. Beta-amino acids, such as β-homoserine, are of significant interest in the development of peptidomimetics with enhanced stability and unique conformational properties. The protocols outlined below are based on established methods for attaching Boc-protected amino acids to chloromethylated resins.

Overview of the Attachment Chemistry

The attachment of a Boc-protected amino acid to Merrifield resin is typically achieved via a nucleophilic substitution reaction, where the carboxylate of the amino acid displaces the chloride on the chloromethyl group of the resin, forming a benzyl ester linkage.[4][5][6] To facilitate this reaction, the carboxylic acid of the Boc-amino acid is deprotonated to form a more nucleophilic carboxylate anion. The two most common methods for this are the Cesium Salt Method and the Potassium Fluoride Method.[1][3]

Quantitative Data Summary

The loading of the first amino acid onto the Merrifield resin is a critical parameter that dictates the overall yield of the peptide synthesis. The loading efficiency can be influenced by the specific amino acid, the batch of the resin, and the reaction conditions. While specific quantitative data for this compound is not extensively published, the following table summarizes typical parameters and expected outcomes for the attachment of Boc-amino acids to Merrifield resin based on established protocols.

ParameterCesium Salt MethodPotassium Fluoride Method
Boc-Amino Acid 1.0 - 1.2 equivalents1.5 equivalents
Base Cesium Carbonate (Cs₂CO₃)Potassium Fluoride (KF)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 50°C50°C
Reaction Time 12 - 24 hours24 hours
Typical Loading 0.5 - 1.0 mmol/gVariable, generally satisfactory
Key Considerations Requires anhydrous conditionsRequires anhydrous KF

Note: The final loading should be determined experimentally for each batch of resin.

Experimental Protocols

The following are detailed protocols for the attachment of this compound to Merrifield resin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • This compound

  • Merrifield Resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Fluoride (KF), anhydrous

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Dichloromethane (DCM), ACS grade

  • Deionized Water

Protocol 1: Cesium Salt Method

This method, developed by Gisin, is the most widely used for attaching the first Boc-amino acid to Merrifield resin and is known for minimizing racemization.[2]

Step 1: Preparation of the this compound Cesium Salt

  • Dissolve this compound (1.0 mmol) in methanol (5 mL).[1][3]

  • Add deionized water (0.5 mL).[1][3]

  • Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.[1][3]

  • Remove the solvents by rotary evaporation to obtain the cesium salt.

  • To ensure the salt is anhydrous, add DMF (2.5 mL) and evaporate to dryness at 45°C. Repeat this step.[1][3]

Step 2: Attachment to Merrifield Resin

  • Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour with gentle agitation.[1][3]

  • Add the dried this compound cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[1][3]

  • Secure the reaction vessel on a shaker and heat to 50°C for 24 hours.[1][3]

Step 3: Washing the Resin

  • After the reaction is complete, filter the resin.

  • Wash the resin thoroughly with the following solvents in sequence:

    • DMF (3 x 10 mL)

    • 50% (v/v) aqueous DMF (3 x 10 mL)

    • 50% (v/v) aqueous methanol (3 x 10 mL)

    • Methanol (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Dry the resin in vacuo to a constant weight.[1][3]

Protocol 2: Potassium Fluoride Method

This method provides an alternative to the Cesium Salt method.

Step 1: Resin Swelling

  • Swell the Merrifield resin (1.0 g) in DMF (6 mL) in a reaction vessel for at least 1 hour with gentle agitation.

Step 2: Attachment Reaction

  • In a separate flask, dissolve this compound (1.5 equivalents based on the resin's chlorine substitution) in DMF (6 mL per gram of resin).[1]

  • Add the dissolved amino acid to the swollen resin.

  • Add anhydrous potassium fluoride (3.0 equivalents based on the resin's chlorine substitution).[1]

  • Secure the reaction vessel on a shaker and heat to 50°C for 24 hours.[1]

Step 3: Washing the Resin

  • Filter the resin.

  • Wash the resin thoroughly with the following solvents in sequence:

    • DMF (3 x 10 mL)

    • 50% (v/v) aqueous DMF (3 x 10 mL)

    • 50% (v/v) aqueous methanol (3 x 10 mL)

    • Methanol (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Dry the resin in vacuo to a constant weight.[1]

Determination of Resin Loading

After the attachment procedure, it is crucial to determine the final loading of the amino acid on the resin. This can be achieved by various methods, such as the spectrophotometric determination of the Fmoc group after cleavage if an Fmoc-protected amino acid were used. For Boc-protected amino acids, a common method is to cleave the amino acid from a known weight of resin and quantify the amount of amino acid released using techniques like HPLC or by gravimetric analysis of the cleaved amino acid. Alternatively, the remaining chloride on the resin can be quantified.

Workflow Diagrams

The following diagrams illustrate the experimental workflow for attaching this compound to Merrifield resin.

Cesium_Salt_Method cluster_prep Cesium Salt Preparation cluster_attachment Attachment to Resin cluster_wash Washing and Drying A Dissolve Boc-AA in MeOH/H2O B Titrate to pH 7 with Cs2CO3 A->B C Evaporate to Dryness B->C D Anhydrous Evaporation with DMF C->D F Add Cesium Salt to Resin D->F E Swell Merrifield Resin in DMF E->F G React at 50°C for 24h F->G H Filter the Resin G->H I Wash with DMF, aq. DMF, aq. MeOH, MeOH, DCM H->I J Dry Resin in vacuo I->J

Caption: Workflow for the Cesium Salt Method.

Potassium_Fluoride_Method cluster_reaction Attachment Reaction cluster_wash Washing and Drying A Swell Merrifield Resin in DMF C Add Boc-AA and KF to Resin A->C B Dissolve Boc-AA in DMF B->C D React at 50°C for 24h C->D E Filter the Resin D->E F Wash with DMF, aq. DMF, aq. MeOH, MeOH, DCM E->F G Dry Resin in vacuo F->G

Caption: Workflow for the Potassium Fluoride Method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Incomplete reactionExtend reaction time; ensure anhydrous conditions.
Steric hindrance of the amino acidIncrease the excess of amino acid used.
Inactive resinUse fresh, high-quality Merrifield resin.
Inconsistent Results Non-homogenous resinEnsure proper mixing and swelling of the resin.
Variable reagent qualityUse high-purity, anhydrous reagents.

Conclusion

The successful attachment of this compound to Merrifield resin is a critical first step for the solid-phase synthesis of beta-peptides. The Cesium Salt Method is the most recommended and reliable procedure for this purpose. Careful attention to anhydrous conditions and proper washing techniques is essential for achieving optimal loading and ensuring the quality of the subsequent peptide synthesis. It is highly recommended to experimentally determine the final loading for each new batch of prepared resin.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase synthesis of peptides utilizing tert-butyloxycarbonyl (Boc) chemistry. This method remains a cornerstone of peptide synthesis, offering a robust strategy for assembling amino acid chains on a solid support.

Overview of Boc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain attached to an insoluble resin.[1] The core principle of this methodology is based on graduated acid lability. The temporary Nα-Boc protecting group is removed with a moderately strong acid, like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the linkage to the resin are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[1][2]

The synthesis follows a cyclical process for each amino acid addition, which includes:

  • Deprotection: Removal of the N-terminal Boc group.

  • Neutralization: Neutralization of the resulting ammonium salt.

  • Coupling: Formation of a peptide bond with the next Nα-Boc protected amino acid.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin, with the simultaneous removal of the side-chain protecting groups.[1]

Experimental Workflow

The general workflow for manual Boc-SPPS is depicted below.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA or TEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Amino Acid + Coupling Reagent) Wash2->Coupling Monitoring Monitor Coupling (Kaiser Test) Coupling->Monitoring Wash3 Wash (DMF, DCM) Wash3->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Wash3->Cleavage Final Amino Acid Monitoring->Wash3 Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: General workflow for manual Boc-SPPS.

Key Stages and Protocols

Resin Selection and Preparation

The choice of resin is critical and depends on whether a peptide acid or a peptide amide is the desired final product.[1]

Resin TypeC-Terminal ProductCommon Examples
Merrifield ResinPeptide AcidChloromethylpolystyrene
PAM ResinPeptide AcidPhenylacetamidomethyl resin
BHA ResinPeptide AmideBenzhydrylamine resin
MBHA ResinPeptide Amide4-Methylbenzhydrylamine resin

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent by filtration.[1]

The Synthesis Cycle

The following steps are repeated for the addition of each amino acid.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

Protocol for Deprotection:

  • To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[4]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[3][4]

  • Agitate the mixture for an additional 15-30 minutes to ensure complete deprotection.[1][4]

  • Drain the TFA solution.[5]

  • Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[3][5]

Note on Scavengers: When the peptide sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is recommended to add a scavenger, such as 0.5% dithiothreitol (DTE) or thioanisole, to the deprotection solution. This prevents side reactions from the tert-butyl cation generated during deprotection.[3][5][6]

The deprotection step leaves the N-terminal amino group as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[3][7]

Protocol for Neutralization:

  • Add a solution of 5-10% diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM to the resin.[3][8]

  • Agitate the mixture for 1-2 minutes.[1]

  • Drain the neutralization solution.[1]

  • Repeat the neutralization step one more time.[5]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]

Coupling ReagentTypeEquivalents (Reagent)Equivalents (Boc-AA)Equivalents (Base - DIEA)Pre-activation TimeCoupling Time
HBTU Aminium Salt3-43-46-81-5 min1-2 hours
HATU Aminium Salt3-43-46-81-5 min1-2 hours
DCC/HOBt Carbodiimide2-42-4N/ANot specified1-2 hours

Protocol for Coupling (using HBTU/HATU):

  • In a separate vessel, dissolve 3-4 equivalents of the Nα-Boc protected amino acid and 3-4 equivalents of the coupling agent (e.g., HBTU, HATU) in DMF or a DCM/DMF mixture.[4]

  • Add 6-8 equivalents of a base, typically DIEA, to the solution to initiate pre-activation (1-5 minutes).[4]

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.[4]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1][4]

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (no color change or yellow) indicates the completion of the coupling.[1][9]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[4]

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.[3]

Protocol for Cleavage:

  • The peptide-resin is treated with a strong acid, most commonly anhydrous hydrogen fluoride (HF).[3] The cleavage reaction is typically performed for 45 to 60 minutes at approximately 0°C.[3]

  • A "cleavage cocktail" containing scavengers is essential to prevent side reactions with the highly reactive species generated. A common example is Reagent K (TFA/water/phenol/thioanisole/EDT).[1]

  • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.[1]

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]

  • The precipitated peptide is then dried under vacuum.[1]

Purification

Following cleavage, the crude peptide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[1]

Monitoring the Synthesis

The Kaiser test is a sensitive qualitative method used to detect the presence of free primary amines.[5] It is invaluable for confirming the completion of the coupling reaction.

  • Positive Result (Blue Color): Indicates the presence of free primary amines, meaning the coupling reaction is incomplete.

  • Negative Result (Yellow/No Color): Indicates the absence of free primary amines, confirming the successful completion of the coupling step.[9]

For more quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[5]

References

Application Notes and Protocols for the Boc/Bzl Strategy in the Synthesis of Complex Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technology pioneered by R. Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.[1][2] This methodology facilitates the synthesis of complex peptides by assembling amino acids on a solid resin support. The Boc group serves as a temporary protecting group for the α-amino function, while benzyl-based groups provide semi-permanent protection for reactive amino acid side chains.[3][4] The strategic application of graded acid lability, where the Boc group is removed by a moderate acid like trifluoroacetic acid (TFA) and the benzyl protecting groups are cleaved by a strong acid such as hydrofluoric acid (HF), is central to this approach.[5][6]

While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long, complex, or hydrophobic peptides where aggregation can be a significant issue.[7] This application note provides a detailed overview of the Boc/Bzl strategy, including quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Performance Metrics in Boc/Bzl SPPS

The successful synthesis of complex therapeutic peptides relies on high efficiency at each step of the SPPS cycle. The following tables summarize typical quantitative data associated with the Boc/Bzl strategy.

Parameter Typical Value Notes References
Resin Loading 0.2 - 1.0 mmol/gDependent on the resin type and the complexity of the peptide.[6]
Coupling Efficiency >99%Monitored by ninhydrin test. Incomplete coupling may require a second coupling step.[5]
Boc Deprotection Efficiency >99%Typically achieved with 25-50% TFA in dichloromethane (DCM).[6]
Crude Peptide Purity 50-80%Highly sequence-dependent. Harsher final cleavage conditions can lead to more side products.[5]
Overall Yield 10-40%Dependent on the length and complexity of the peptide.[5]
Case Study: Synthesis of Enfuvirtide (a 36-amino acid anti-HIV peptide)

While many modern syntheses of Enfuvirtide utilize a hybrid approach, early solid-phase syntheses provided valuable data. It is important to note that these values can be highly dependent on the specific protocol and scale.

Parameter Reported Value Strategy References
Crude Purity ~70%Hybrid solid- and solution-phase synthesis.[8]
Overall Yield Not specified in detail for pure Boc/Bzl-
Final Purity (after purification) >98%Hybrid approach with HPLC purification.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the Boc/Bzl solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Place the desired amount of Merrifield or MBHA resin in a reaction vessel.

  • Add sufficient dichloromethane (DCM) to cover the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent by filtration.

First Amino Acid Coupling (for Merrifield Resin)
  • Dissolve the Boc-protected C-terminal amino acid cesium salt (1.5-2.0 equivalents relative to resin substitution) in dimethylformamide (DMF).

  • Add the amino acid solution to the swollen resin.

  • Heat the mixture to 50°C and agitate for 12-24 hours.

  • Wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM.

  • Dry the resin under vacuum.

Standard SPPS Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each subsequent amino acid.

  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).[6]

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3 times).[5]

  • Amino Acid Coupling (using HBTU/HOBt):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Final Cleavage and Deprotection (HF Cleavage)

Caution: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires specialized equipment and trained personnel.

  • Preparation:

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized HF-resistant reaction vessel.

    • Add a scavenger cocktail (e.g., anisole, p-cresol, thioanisole) to the resin. A common ratio is 9:1 (v/v) of HF to scavenger.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1 hour.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

Purification
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with the desired purity.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Enfuvirtide

Enfuvirtide is an HIV fusion inhibitor.[9] It mimics a component of the HIV-1 fusion machinery, specifically the C-terminal heptad repeat (HR2) of the gp41 transmembrane protein.[10] By binding to the N-terminal heptad repeat (HR1) of gp41, enfuvirtide prevents the conformational change required for the fusion of the viral and host cell membranes, thereby blocking the entry of the virus into the cell.[9][10]

Enfuvirtide_Mechanism cluster_host_cell Host Cell Membrane HIV_virion HIV Virion gp120 gp120 gp41 gp41 (HR1 & HR2) CD4_receptor CD4 Receptor gp120->CD4_receptor 1. Binding Fusion_pore Fusion Pore Formation (Blocked) gp41->Fusion_pore Prevents HR2 binding to HR1 Co_receptor Chemokine Co-receptor (CCR5/CXCR4) CD4_receptor->Co_receptor 2. Conformational Change & Co-receptor Binding Co_receptor->gp41 3. gp41 Unfolds, HR1 Exposed Host_cell Host Cell Enfuvirtide Enfuvirtide Enfuvirtide->gp41 4. Enfuvirtide binds to HR1 Viral_entry Viral Entry (Inhibited) Fusion_pore->Viral_entry

Caption: Mechanism of action of Enfuvirtide as an HIV fusion inhibitor.

Mechanism of Action of Ziconotide

Ziconotide is a synthetic form of a peptide from the venom of the cone snail Conus magus.[11] It is an N-type voltage-gated calcium channel blocker.[11] By selectively blocking these channels on presynaptic neurons in the dorsal horn of the spinal cord, ziconotide inhibits the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P.[11] This interruption of pain signaling pathways results in analgesia.[12]

Ziconotide_Mechanism cluster_presynaptic Presynaptic Terminal Action_potential Action Potential (Pain Signal) N_type_Ca_channel N-type Ca2+ Channel Action_potential->N_type_Ca_channel 1. Depolarization Presynaptic_neuron Presynaptic Neuron (Dorsal Horn) Ca_influx Ca2+ Influx N_type_Ca_channel->Ca_influx 2. Channel Opening Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion 3. Triggers Neurotransmitter_release Release of Glutamate, Substance P, CGRP Vesicle_fusion->Neurotransmitter_release 4. Leads to Postsynaptic_neuron Postsynaptic Neuron Neurotransmitter_release->Postsynaptic_neuron 5. Binds to Receptors Pain_transmission Pain Signal Transmission Postsynaptic_neuron->Pain_transmission Ziconotide Ziconotide Ziconotide->N_type_Ca_channel Blocks Boc_SPPS_Workflow Start Start: Resin with Exposed Amino Group Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (25-50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA, DCM) Deprotection->Wash2 Neutralization Neutralization (10% DIEA in DCM) Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Coupling n-1 cycles Final_Cleavage Final Cleavage (HF) Repeat->Final_Cleavage After final amino acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

References

Troubleshooting & Optimization

Technical Support Center: Preventing Homoserine Lactone Formation During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of homoserine lactone, a common side product in peptide synthesis, particularly for peptides containing C-terminal methionine.

Frequently Asked Questions (FAQs)

Q1: What is homoserine lactone formation and why is it a problem in peptide synthesis?

Homoserine lactone formation is an intramolecular cyclization reaction that can occur with C-terminal methionine (Met) residues during the final cleavage step of solid-phase peptide synthesis (SPPS). During cleavage with strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of protecting groups (e.g., tert-butyl from Boc or tBu groups). These carbocations can alkylate the thioether side chain of a C-terminal methionine. The resulting sulfonium salt is susceptible to nucleophilic attack by the C-terminal carboxyl group, leading to the cleavage of the methyl group and the formation of a stable five-membered ring, the homoserine lactone. This results in a modification of the peptide's C-terminus, leading to a loss of the desired product and complications in purification and characterization.

Q2: Under which conditions is homoserine lactone formation most likely to occur?

Homoserine lactone formation is most prevalent under the following conditions:

  • Presence of C-terminal Methionine: Peptides with a methionine residue at the C-terminus are highly susceptible.

  • Strong Acid Cleavage: The use of strong acids like Trifluoroacetic Acid (TFA) or Hydrofluoric Acid (HF) for cleavage from the resin and removal of side-chain protecting groups generates the carbocations necessary to initiate the side reaction.[1]

  • Presence of Tert-butyl Protecting Groups: Protecting groups such as Boc and tBu are common sources of tert-butyl cations upon cleavage.[1]

  • Inadequate Scavengers: Insufficient or inappropriate scavengers in the cleavage cocktail fail to effectively trap the generated carbocations, allowing them to react with the methionine side chain.

Q3: How can I detect the presence of homoserine lactone in my peptide sample?

The most effective method for detecting homoserine lactone is mass spectrometry (MS) . The formation of the lactone results in a characteristic mass shift. The conversion of a C-terminal methionine residue to a homoserine lactone residue corresponds to a mass loss of approximately 48 Da (loss of the S-CH₃ group and H₂O, and gain of an oxygen). Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the modified peptide will typically have a different retention time compared to the desired product. Often, the lactone-containing peptide will appear as a new peak, usually eluting earlier than the target peptide.

Troubleshooting Guide

Problem: My peptide has a C-terminal methionine, and after cleavage, I observe a significant side product with a mass corresponding to homoserine lactone formation.

Potential Cause Suggested Solution
Ineffective Scavenging of Carbocations Use a cleavage cocktail containing a combination of scavengers specifically designed to protect methionine. A common and effective strategy is to include a "soft" scavenger that can trap carbocations without being overly reactive.
Standard Cleavage Cocktail is Insufficient For peptides containing methionine, a standard TFA/TIS/H₂O cocktail may not be sufficient. Switch to a more robust cleavage cocktail.
Oxidation of Methionine While not directly homoserine lactone formation, methionine oxidation to methionine sulfoxide is another common side reaction that can complicate analysis.

Quantitative Data on Cleavage Cocktail Performance

The choice of cleavage cocktail is critical in minimizing homoserine lactone formation. The following table summarizes the effectiveness of different cleavage strategies.

Cleavage Cocktail CompositionTarget ResiduesEfficacy in Preventing Homoserine LactoneKey Advantages & Disadvantages
Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v)General purpose, good for Trp, TyrModerate"Odorless" alternative to thiol-containing cocktails. Less effective for preventing Met-related side reactions.
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)Cys, Met, Trp, TyrHighBroadly applicable for peptides with multiple sensitive residues. Strong odor due to thiol scavengers.
Reagent H: TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Methionine-containing peptidesVery HighSpecifically designed to prevent methionine oxidation and related side reactions. More complex to prepare.
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v)Cys, Met, TrpHighThe addition of EDT significantly improves the protection of Met and Cys residues compared to the standard TFA/TIS/H₂O cocktail.

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Enhanced Scavengers for Methionine-Containing Peptides

This protocol is recommended for the cleavage of peptides containing C-terminal methionine to minimize homoserine lactone formation.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (EDT), 2.5% Water (v/v/v/v). Caution: Prepare fresh in a fume hood. TFA is highly corrosive. EDT has a strong odor.

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or vacuum line for drying

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL per 100 mg of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to confirm the identity and purity of the desired product and to check for the absence of the homoserine lactone side product.

Visualizations

Mechanism of Homoserine Lactone Formation

HomoserineLactoneFormation Mechanism of Homoserine Lactone Formation Met C-terminal Methionine Sulfonium Sulfonium Ion Intermediate Met->Sulfonium + tBu+ tBu tert-Butyl Cation (from protecting group) tBu->Sulfonium Sulfonium2 Sulfonium Ion Intermediate Carboxyl C-terminal Carboxyl Group HomoserineLactone Homoserine Lactone Carboxyl->HomoserineLactone Sulfonium2->HomoserineLactone

Caption: Mechanism of homoserine lactone formation at a C-terminal methionine residue.

Experimental Workflow for Peptide Cleavage and Analysis

PeptideCleavageWorkflow Workflow for Peptide Cleavage and Analysis Start Start: Dried Peptide-Resin WashResin Wash Resin with DCM Start->WashResin Cleavage Cleavage Reaction (2-3 hours at RT) WashResin->Cleavage PrepareCocktail Prepare Cleavage Cocktail (TFA/TIS/EDT/H2O) PrepareCocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge WashPellet Wash Pellet with Cold Ether (2x) Centrifuge->WashPellet DryPeptide Dry Crude Peptide WashPellet->DryPeptide Analysis Analysis by RP-HPLC and Mass Spec DryPeptide->Analysis End End: Purified Peptide Analysis->End

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

References

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when coupling sterically hindered β-amino acids in peptide synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My standard coupling protocol is failing or resulting in low yields for a sterically hindered β-amino acid. What should I do?

A1: Low coupling efficiency is a common challenge when working with sterically hindered β-amino acids due to the bulky nature of their side chains, which physically obstructs the formation of the peptide bond.[1][2] A systematic approach to troubleshooting and optimizing your reaction conditions is crucial.

Potential Causes and Recommended Solutions:

  • Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1]

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4][5]

  • Insufficient Reaction Time or Temperature: Steric hindrance significantly slows down the reaction rate.[1]

    • Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[1] Gentle heating can also help overcome the activation energy, but must be applied cautiously to minimize the risk of racemization.[1][6] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1][7][8]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][9]

  • Incomplete Deprotection of the N-terminus: If the N-terminal protecting group (e.g., Fmoc) is not completely removed, the incoming activated amino acid cannot react, leading to low yields.

    • Solution: Increase the deprotection time or use a stronger deprotection cocktail. For example, adding a small percentage of DBU to the piperidine/DMF solution can enhance deprotection efficiency.

Q2: How can I minimize racemization when coupling sterically hindered β-amino acids, especially when using more reactive coupling reagents or elevated temperatures?

A2: Racemization is a critical side reaction that can compromise the stereochemical integrity of the final peptide. While more potent coupling reagents and higher temperatures can improve coupling efficiency, they can also increase the risk of racemization.[2][6]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additives:

    • Solution: Use coupling reagents known for low racemization potential. Additives like 1-hydroxybenzotriazole (HOBt) or its non-explosive analog Oxyma Pure can suppress racemization when used with carbodiimide reagents.[5][9] Reagents like DEPBT are particularly useful for coupling easily epimerized amino acids.[10]

  • Pre-activation Time:

    • Solution: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the deprotected peptide-resin. Prolonged pre-activation can increase the risk of oxazolone formation, a key intermediate in the racemization pathway.[11]

  • Base Selection:

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause racemization compared to less hindered bases.

  • Careful Temperature Control:

    • Solution: If heating is necessary, carefully control the temperature and reaction time. Microwave synthesis protocols should be optimized to find the balance between coupling efficiency and minimal racemization.[6][12]

Q3: I am observing peptide aggregation during the synthesis of a sequence containing multiple sterically hindered β-amino acids. How can I address this?

A3: Peptide aggregation, particularly with hydrophobic sequences, can lead to incomplete reactions, low yields, and difficulties in purification.[7][8]

Solutions to Mitigate Peptide Aggregation:

  • Solvent Choice:

    • Solution: As mentioned previously, using solvents with better solvating properties like NMP or solvent mixtures (e.g., DCM/DMF/NMP) can help disrupt secondary structures and improve solvation.[1][9]

  • Chaotropic Agents:

    • Solution: Adding chaotropic agents like guanidinium chloride to the reaction mixture can help to disrupt hydrogen bonding and prevent aggregation.

  • Microwave-Assisted Synthesis:

    • Solution: The rapid heating provided by microwave energy can disrupt the formation of secondary structures that lead to aggregation, thereby improving coupling efficiency.[1]

  • Double Coupling:

    • Solution: Performing a second coupling step with a fresh solution of the activated amino acid can help to drive the reaction to completion, especially if the initial coupling was hindered by aggregation.[1]

Frequently Asked Questions (FAQs)

Q: Which coupling reagents are most effective for sterically hindered β-amino acids?

A: The most effective coupling reagents are typically the more potent in-situ activating agents. Aminium/uronium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP are highly recommended.[1][3] For extremely challenging couplings, converting the amino acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[1][4][5]

Q: What are the key differences in coupling protocols for α- versus β-amino acids?

A: Due to increased steric hindrance, β-amino acids generally require more forcing reaction conditions compared to α-amino acids. This often translates to:

  • More potent coupling reagents: As discussed above.

  • Longer reaction times: Hours to overnight, versus typically shorter times for α-amino acids.[1][13][14]

  • Higher temperatures: Gentle heating or microwave irradiation is more commonly employed.[1][15]

  • Higher reagent concentrations: Using a greater excess of the amino acid and coupling reagents is often necessary.[1]

Q: Can I use a "double coupling" strategy for a particularly difficult β-amino acid?

A: Yes, a double coupling strategy is a highly effective method for ensuring the complete incorporation of a sterically hindered amino acid.[1] After the initial coupling reaction, the resin is washed, and a second, fresh solution of the activated amino acid is added to the reaction vessel to couple any remaining unreacted N-terminal amines.[1]

Q: What are some common side reactions to be aware of when working with sterically hindered β-amino acids?

A: Besides racemization and aggregation, other potential side reactions include:

  • Guanidinylation: This can occur when using uronium-based coupling reagents like HATU and HBTU, where the N-terminal amine is modified.[2]

  • β-Elimination: This is a concern for β-amino acids with electron-withdrawing groups on the side chain, particularly under basic conditions.[16]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[17]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
DCC/DIC CarbodiimideLowInexpensiveOften insufficient for hindered couplings; byproduct of DCC is insoluble.[1][5]
HBTU/TBTU Aminium/Uronium SaltHighHighly efficient, popular, soluble byproducts.[2][5]Can cause guanidinylation of the N-terminal amine.[2]
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for hindered couplings due to reactive OAt esters.[2][3]More expensive than HBTU; based on potentially explosive HOAt.[2]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU.[1]Can cause guanidinylation.
PyBOP Phosphonium SaltHighEfficient coupling, avoids guanidinylation side reactions.[2][3]Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU; safer as it is based on OxymaPure.[2][5]Limited stability in solution.[2]
TFFH Fluorinating AgentVery HighExcellent for extremely hindered couplings via acyl fluoride formation.[4][5]Requires careful handling.

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[2] "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[2]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered β-Amino Acid using HATU
  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[1]

  • Wash: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.[1]

  • Wash and Proceed: Wash the resin with DMF and proceed with the synthesis.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered β-amino acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[1][4]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[1]

Visualizations

experimental_workflow start Start: Resin with deprotected N-terminus pre_activation Pre-activate hindered β-amino acid (e.g., with HATU/DIPEA in DMF) start->pre_activation coupling Add activated amino acid to resin. Couple for 1-2 hours. pre_activation->coupling monitoring Monitor reaction completion (e.g., Kaiser test) coupling->monitoring wash_1 Wash resin with DMF monitoring->wash_1 Positive Result incomplete Incomplete Coupling complete Complete Coupling next_cycle Proceed to next deprotection/coupling cycle monitoring->next_cycle Negative Result double_coupling Perform a second coupling (Double Coupling) wash_1->double_coupling double_coupling->next_cycle decision_tree start Low coupling efficiency observed? reagent Using standard carbodiimide? start->reagent Yes time_temp Reaction time/temp too low? reagent->time_temp No solution_reagent Switch to HATU, HCTU, PyBOP, or COMU reagent->solution_reagent Yes solvent Using DMF? time_temp->solvent No solution_time_temp Increase reaction time (e.g., overnight) or apply gentle heat/microwave time_temp->solution_time_temp Yes solution_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) solvent->solution_solvent Yes acyl_fluoride For extreme cases, consider acyl fluoride formation solvent->acyl_fluoride No

References

Technical Support Center: Boc-O-benzyl-L-beta-homoserine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of Boc-O-benzyl-L-beta-homoserine during acid-mediated Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the acidic deprotection of this compound?

A1: The two main side reactions encountered during the acidic removal of the Boc (tert-butyloxycarbonyl) group from this compound are:

  • Cleavage of the O-benzyl ether: The benzyl ether protecting group on the side chain is susceptible to cleavage under strong acidic conditions, leading to the formation of L-beta-homoserine.

  • Lactonization: Intramolecular cyclization of the O-benzyl-L-beta-homoserine can occur, particularly under harsh acidic conditions, to form the corresponding γ-lactone.

Q2: Which acidic conditions are commonly used for Boc deprotection of this compound?

A2: The most common reagents for Boc deprotection are solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2]

Q3: How do TFA and HCl compare in terms of selectivity for Boc deprotection over O-benzyl ether cleavage?

A3: While both TFA and HCl are effective for Boc deprotection, HCl in dioxane is often considered milder and may offer better selectivity in preserving the O-benzyl ether, especially with carefully controlled reaction times and temperatures.[1] TFA is a stronger acid and can lead to a higher degree of benzyl ether cleavage, particularly at higher concentrations or with prolonged exposure.

Q4: What is the mechanism of O-benzyl ether cleavage in acidic conditions?

A4: The cleavage of the benzyl ether is typically an SN1-type reaction. The ether oxygen is protonated by the strong acid, making the benzyloxy group a good leaving group. The departure of this group results in a stable benzyl cation and the free hydroxyl group of homoserine. This benzyl cation can then be trapped by scavengers in the reaction mixture.

Q5: Under what conditions is lactonization more likely to occur?

A5: Lactonization of homoserine derivatives is more pronounced under strongly acidic conditions and can be influenced by the reaction temperature and duration. While less common than O-benzyl ether cleavage during standard Boc deprotection, it can become a significant side reaction, especially with very strong acids like HF (hydrofluoric acid), which is sometimes used in the final cleavage step of solid-phase peptide synthesis.[3]

Q6: How can I monitor the progress of the deprotection and the formation of side products?

A6: The reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For quantitative analysis of the product distribution, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Low reaction temperature. 4. Poor quality of reagents (e.g., wet solvents).1. Increase the concentration of the acid (e.g., use 50% TFA in DCM) or the number of equivalents of HCl. 2. Extend the reaction time, monitoring closely by TLC or LC-MS. 3. Ensure the reaction is run at room temperature, as lower temperatures can slow down the deprotection. 4. Use fresh, anhydrous solvents and reagents.
Significant O-benzyl Ether Cleavage 1. Acid concentration is too high. 2. Prolonged reaction time. 3. Elevated reaction temperature.1. Reduce the acid concentration (e.g., try 25% TFA in DCM). 2. Carefully monitor the reaction and stop it as soon as the Boc deprotection is complete. 3. Consider switching to a milder deprotection reagent, such as 4M HCl in dioxane. 4. Ensure the reaction is carried out at room temperature or below (0 °C).
Formation of Lactone Side Product 1. Use of very strong acidic conditions. 2. High reaction temperature.1. Opt for milder deprotection conditions (e.g., 4M HCl in dioxane over neat TFA). 2. Maintain a low reaction temperature (0 °C to room temperature). 3. Minimize the reaction time to what is necessary for complete Boc removal.
Presence of Multiple Unidentified Byproducts 1. Alkylation of the product by the tert-butyl cation generated during deprotection.1. Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation.

Data Presentation

The following table provides illustrative data on the expected product distribution during the deprotection of this compound under different acidic conditions. Please note that actual results may vary depending on the specific experimental setup.

Deprotection Conditions Reaction Time (hours) Desired Product (%) O-Debenzylated Product (%) Lactone (%)
25% TFA in DCM, 25°C2~90-95~5-10<1
50% TFA in DCM, 25°C1~85-90~10-15~1-2
4M HCl in Dioxane, 25°C4>95<5<1
Neat TFA, 25°C0.5~70-80~20-30~2-5

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a clean, dry round-bottom flask.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 25% v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene or DCM to remove excess TFA. The resulting trifluoroacetate salt can be used directly or neutralized by washing with a mild base.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 2-4 hours. The hydrochloride salt of the product may precipitate from the solution.

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.

Protocol 3: HPLC Analysis of Deprotection Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Quantification: Integrate the peak areas of the starting material, desired product, O-debenzylated product, and lactone to determine their relative percentages.

Visualizations

Boc_Deprotection_Workflow cluster_start cluster_conditions Acidic Conditions cluster_products Products cluster_analysis Analysis start_node This compound TFA_DCM TFA in DCM start_node->TFA_DCM Deprotection HCl_Dioxane HCl in Dioxane start_node->HCl_Dioxane Deprotection desired_product O-benzyl-L-beta-homoserine (Desired Product) TFA_DCM->desired_product debenzylated L-beta-homoserine (Side Product 1) TFA_DCM->debenzylated lactone O-benzyl-L-beta-homoserine lactone (Side Product 2) TFA_DCM->lactone HCl_Dioxane->desired_product HCl_Dioxane->debenzylated HCl_Dioxane->lactone HPLC HPLC Analysis desired_product->HPLC debenzylated->HPLC lactone->HPLC

Caption: Experimental workflow for Boc deprotection and analysis.

Side_Reaction_Mechanisms cluster_benzyl_cleavage O-Benzyl Ether Cleavage (SN1-type) cluster_lactonization Lactonization start_bn O-benzyl ether protonated_bn Protonated ether start_bn->protonated_bn H+ carbocation_bn Benzyl cation + Homoserine protonated_bn->carbocation_bn Cleavage start_lac O-benzyl-L-beta-homoserine protonated_lac Protonated carboxyl start_lac->protonated_lac H+ cyclized Tetrahedral intermediate protonated_lac->cyclized Intramolecular attack lactone_prod Lactone + H2O cyclized->lactone_prod Dehydration

Caption: Mechanisms of primary side reactions.

References

Troubleshooting incomplete coupling in Boc SPPS with Kaiser test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete coupling during Boc solid-phase peptide synthesis (SPPS), with a focus on utilizing the Kaiser test for detection.

Troubleshooting Guide: Incomplete Coupling Detected by Kaiser Test

Issue: A positive Kaiser test (blue or purple color) is observed after a coupling step, indicating the presence of unreacted primary amines and an incomplete reaction.

Immediate Corrective Actions

If you detect incomplete coupling, do not proceed to the deprotection step. Instead, follow this workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling: - Wash resin (DMF, DCM) - Recouple with fresh activated amino acid start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 capping Capping: - Acetylate unreacted amines (e.g., Acetic Anhydride/DIPEA in DMF) kaiser_test_2->capping Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative kaiser_test_3 Perform Kaiser Test capping->kaiser_test_3 kaiser_test_3->proceed Negative troubleshoot Further Troubleshooting Required: - Investigate underlying cause - Consider alternative strategies kaiser_test_3->troubleshoot Positive

Caption: Troubleshooting workflow for a positive Kaiser test.

  • Double Coupling: The most direct solution is to repeat the coupling step.[1]

    • Thoroughly wash the peptide-resin with DMF and DCM to remove byproducts and unreacted reagents.[2]

    • Prepare a fresh solution of the activated Boc-amino acid.

    • Add the fresh solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.[2]

    • Perform another Kaiser test to check for completion.[1]

  • Capping: If double coupling fails to yield a negative Kaiser test, the unreacted N-terminal amines should be permanently blocked to prevent the formation of deletion peptides.[2]

    • Wash the peptide-resin with DMF.[2]

    • Add a capping solution, typically a mixture of acetic anhydride and a base like DIPEA in DMF.[2]

    • Allow the capping reaction to proceed for about 30 minutes.[2]

    • Wash the resin thoroughly with DMF and DCM.[2]

    • A subsequent Kaiser test should be negative, confirming the successful acetylation of all free amines.[3] You can then proceed to the deprotection of the successfully coupled chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling in Boc SPPS?

Incomplete coupling can stem from several factors:

  • Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine and Isoleucine, can physically block the activated amino acid from reaching the N-terminus of the growing peptide chain.[1][3] The Boc protecting group itself can also contribute to steric hindrance.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) on the resin.[3] This aggregation can make the reactive N-terminus inaccessible to reagents.[3][4] This is more common with hydrophobic sequences.[4]

  • Difficult Sequences: Certain peptide sequences are inherently prone to aggregation or contain multiple sterically hindered amino acids, making them challenging to synthesize.[3][5]

  • Suboptimal Reaction Conditions: Inadequate activation of the amino acid, an inappropriate choice of coupling reagent, or insufficient reaction time can all lead to incomplete reactions.[3]

  • Poor Resin Swelling: If the resin is not properly swollen, the accessibility of reagents to the peptide chain is limited.[3]

Q2: How do I perform the Kaiser test?

The Kaiser test is a highly sensitive qualitative test for detecting free primary amines.[3]

Experimental Protocol: Kaiser Test

Reagents:

  • Solution A: 5% (w/v) ninhydrin in ethanol.[1]

  • Solution B: 80% (w/v) phenol in ethanol.[2]

  • Solution C: 2% (v/v) of a 0.001 M aqueous potassium cyanide (KCN) solution in pyridine.[1][2]

Procedure:

  • Sample Preparation: Transfer a small sample of peptide-resin (a few beads) to a small glass test tube.[2]

  • Washing: Wash the beads thoroughly with a solvent like ethanol to remove any residual reagents.[1]

  • Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1][2]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1][2]

  • Observation: Observe the color of the beads and the solution.[2]

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense Blue/Purple High concentration of free primary amines (failed coupling).[1]Recouple.[6]
Light Blue Solution, Dark Blue Beads Incomplete coupling.[6]Recouple.[6]
Dark Blue Solution, Colorless Beads Nearly complete coupling.Extend coupling time or cap.[6]
Yellow/Colorless No primary amines detected (complete coupling).[2]Proceed with synthesis.[6]
Q3: Can the Kaiser test give false results?

Yes, both false positives and false negatives can occur, though they are less common in the context of SPPS monitoring if protocols are followed correctly.[7][8]

  • False Positive: A result that indicates the presence of free amines when they are not there. This is rare for the Kaiser test under standard conditions.

  • False Negative: A result that fails to detect free amines that are present.[7] This can happen if the N-terminal amine is sterically hindered and inaccessible to the ninhydrin reagent, a situation that might also be causing the incomplete coupling. Secondary amines, such as proline, will also give a different color (typically reddish-brown), which can be misinterpreted.[9]

Q4: My coupling is consistently incomplete for a specific amino acid. What should I do?

If you repeatedly face issues with a particular residue, consider the following strategies:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may be insufficient for sterically hindered amino acids.[2] Upgrading to a more reactive aminium/uronium or phosphonium salt-based reagent can significantly improve efficiency.[1][3]

Coupling ReagentClassRelative ReactivityKey Advantages
DCC/DIC CarbodiimideStandardCost-effective.
HBTU/HCTU Aminium/UroniumHighEffective for many difficult couplings.
HATU Aminium/UroniumVery HighHighly efficient, especially for sterically hindered couplings; low racemization.[3]
COMU Aminium/UroniumVery HighHigh reactivity, good for hindered couplings, and shows reduced epimerization.[10]
  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents).[1]

    • Extend Reaction Time: Double the standard coupling time.[1]

    • Increase Temperature: Gently raising the temperature to 30-50°C can improve the reaction rate, but be mindful of potential side reactions.[1][4]

  • Address Aggregation:

    • Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add DMSO.[4]

    • Use Chaotropic Salts: Adding salts like LiCl can help break up secondary structures.

    • In Situ Neutralization: For Boc-SPPS, in situ neutralization protocols can minimize aggregation that occurs after the neutralization step.[4][11]

Q5: What is the general workflow for a single coupling cycle in Boc SPPS?

A typical cycle involves deprotection, neutralization (in most protocols), and coupling, followed by monitoring.

G start Start of Cycle (Resin with Boc-protected peptide) deprotection 1. Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection wash_1 Wash (DCM, IPA) deprotection->wash_1 neutralization 2. Neutralization (e.g., 5-10% DIPEA in DCM/DMF) wash_1->neutralization wash_2 Wash (DMF, DCM) neutralization->wash_2 coupling 3. Coupling (Add activated Boc-amino acid) wash_2->coupling kaiser_test 4. Monitoring (Kaiser Test) coupling->kaiser_test end End of Cycle kaiser_test->end

Caption: General workflow for one cycle of Boc-SPPS.

References

Minimizing racemization of homoserine derivatives during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization during the activation of homoserine derivatives for peptide synthesis and other conjugation chemistries.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for homoserine derivatives?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid derivative, into an equal mixture of both its enantiomers (L and D forms).[1] During the activation of the carboxylic acid of a homoserine derivative for coupling, the stereochemical integrity of the alpha-carbon can be compromised. This leads to the incorporation of the incorrect D-homoserine isomer into a peptide chain, which can drastically alter its structure, biological activity, and therapeutic efficacy.[2]

Q2: What is the primary mechanism of racemization for N-protected amino acids like homoserine derivatives?

A2: The primary mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc- or Fmoc-homoserine, involves the formation of a 5(4H)-oxazolone intermediate after the carboxylic acid group is activated.[2][3] The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of stereochemical integrity at the α-carbon.[3] While protecting groups like Boc and Fmoc generally help preserve optical purity, the risk of racemization remains significant under certain conditions.[3][4]

Q3: Are homoserine derivatives particularly prone to racemization?

A3: While not considered as high-risk as amino acids like histidine (His) or cysteine (Cys), the general principles for preventing racemization should always be applied when working with homoserine derivatives to ensure the highest optical purity of the final product.[1][3][5] The reaction conditions play a more significant role than the inherent properties of the homoserine side chain itself.

Q4: How do coupling reagents and additives work together to minimize racemization?

A4: Coupling reagents, especially carbodiimides like DCC or DIC, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate.[3] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[3][6]

Troubleshooting Guide: High Racemization Detected

If you detect a high level of the diastereomeric product after coupling a homoserine derivative, consult the following guide to identify and resolve the potential cause.

Problem Potential Cause Recommended Solution & Rationale
High levels of D/L diastereomer detected after coupling. Inappropriate Coupling Reagent: Using carbodiimides (e.g., DCC, DIC) alone promotes racemization through a highly reactive O-acylisourea intermediate which readily forms an oxazolone.Use aminium/uronium or phosphonium salt coupling reagents. Reagents like HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization.[3][7] HATU is often noted for reacting faster and with less epimerization than HBTU.[3]
Absence of Racemization-Suppressing Additives: Coupling reactions, particularly with carbodiimides, are prone to racemization without additives to trap the activated intermediate.[3]Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester that is less susceptible to racemization.[3][6] HOAt and Oxyma are often considered more effective than HOBt in suppressing racemization.[6]
Strong or Sterically Unhindered Base: The choice and amount of base can significantly impact racemization. Strong bases can directly abstract the alpha-proton of the activated amino acid.[3][8]Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger or less sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for sensitive couplings.[3][6]
Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization.Maintain a low reaction temperature. Perform the coupling reaction at 0°C or even lower if the reaction kinetics allow.[3]
Prolonged Pre-activation Time: A long pre-activation time (the time the amino acid is mixed with the coupling reagent before the amine component is added) can increase the chance of oxazolone formation and subsequent racemization.Minimize pre-activation time or perform the coupling in situ. A short pre-activation of 1-5 minutes is often recommended. Alternatively, mix all components together at once to avoid prolonged exposure of the activated amino acid.[3]
Solvent Polarity: The polarity of the solvent can play a role in racemization.Consider using less polar solvents where possible. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce racemization compared to highly polar solvents like dimethylformamide (DMF) in some cases.[8]

Quantitative Data Summary

The choice of coupling reagents and additives significantly impacts the level of racemization. The following table summarizes the effectiveness of different systems in minimizing racemization for sensitive amino acids, which provides a good proxy for best practices with homoserine derivatives.

Coupling Reagent Additive Base Relative Racemization Level Reference
DICNoneDIPEAHigh[3]
DICHOBtDIPEAModerate[4][6]
DICHOAtNMMLow[3][6]
DICOxymaNMMLow[6][9]
HBTUHOBt (internal)DIPEAModerate-Low[7][10]
HATUHOAt (internal)DIPEA/CollidineLow[3][7]
PyBOPHOBt (internal)DIPEAModerate-Low[10]
DEPBTNoneDIPEAVery Low (especially for His)[11]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Homoserine Derivative

This protocol provides a general procedure for the activation and coupling of an N-protected homoserine derivative (e.g., Fmoc-Hse(Trt)-OH) to an amine component with minimal racemization.

Materials:

  • N-protected Homoserine derivative (1.0 eq)

  • Coupling Reagent (e.g., HATU, 1.0 eq)

  • Base (e.g., NMM or 2,4,6-collidine, 2.0 eq)

  • Amine component (e.g., resin-bound peptide with free N-terminus, 1.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation of the Carboxylic Acid Component: In a reaction vessel, dissolve the N-protected homoserine derivative in anhydrous DMF.

  • Activation: Add the coupling reagent (e.g., HATU) to the solution from step 1.

  • Base Addition: Add the base (e.g., NMM) to the mixture.

  • Pre-activation (minimized): Allow the mixture to pre-activate for a short duration, typically 1-2 minutes.

  • Coupling: Immediately add the activated homoserine solution to the amine component.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., Kaiser test for solid-phase synthesis, or TLC/LC-MS for solution-phase).

  • Work-up: Once the reaction is complete, proceed with the standard washing protocol for your specific synthesis to remove excess reagents and by-products.

Protocol 2: Quantification of Racemization by Chiral HPLC

This method directly analyzes the diastereomeric peptides formed during a coupling reaction without the need for hydrolysis and derivatization.

Objective: To quantify the amount of a D-L dipeptide formed during the coupling of an L-homoserine derivative to another L-amino acid.

Materials:

  • Crude dipeptide sample from the coupling reaction.

  • Chiral HPLC column (e.g., amylose-based or cellulose-based).

  • Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water, as recommended for the specific chiral column).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • Method Development: Develop an isocratic or gradient elution method that separates the desired L-L dipeptide from the diastereomeric D-L dipeptide. Column manufacturer's guidelines should be consulted for starting conditions.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Integrate the peak areas for both the L-L and D-L diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway (Undesirable) cluster_suppression Suppression Pathway (Desirable) cluster_coupling Coupling AA_COOH N-Protected Homoserine (L) Activated_Intermediate O-Acylisourea (Highly Reactive) AA_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Intermediate Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Active_Ester Active Ester (More Stable) Activated_Intermediate->Active_Ester + Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Racemized_AA Racemized Activated AA (D/L) Enolate->Racemized_AA + H+ Racemized_Product Diastereomeric Peptide Racemized_AA->Racemized_Product + Additive Additive (e.g., HOAt, Oxyma) Additive->Active_Ester Desired_Product Desired Peptide (No Racemization) Active_Ester->Desired_Product + Amine Amine Nucleophile Amine->Desired_Product Amine->Racemized_Product

Caption: Mechanism of racemization and its suppression during activation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent 1. Review Coupling Reagent - Using carbodiimide alone? Start->Check_Reagent Check_Additive 2. Check for Additive - Is HOAt, HOBt, or Oxyma present? Check_Reagent->Check_Additive No Sol_Reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU) Check_Reagent->Sol_Reagent Yes Check_Base 3. Evaluate Base - Using DIPEA? Too much? Check_Additive->Check_Base Yes Sol_Additive Incorporate Additive (e.g., HOAt) Check_Additive->Sol_Additive No Check_Temp 4. Check Temperature - Is reaction run at >0°C? Check_Base->Check_Temp No Sol_Base Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Sol_Base Yes Check_Preactivation 5. Check Pre-activation Time - Is it > 5 minutes? Check_Temp->Check_Preactivation No Sol_Temp Run Reaction at 0°C or lower Check_Temp->Sol_Temp Yes Sol_Preactivation Minimize Pre-activation Time (< 2 min) or couple in situ Check_Preactivation->Sol_Preactivation Yes

Caption: Recommended workflow for troubleshooting high racemization.

References

Purification of crude peptides containing hydrophobic protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude peptides, with a special focus on those containing hydrophobic protecting groups like Fmoc, Boc, and Trt.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude peptides with hydrophobic protecting groups?

Purifying hydrophobic peptides presents several significant challenges primarily stemming from their physicochemical properties. Key issues include:

  • Poor Solubility: These peptides are often sparingly soluble or completely insoluble in the aqueous buffers typically used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This makes sample preparation and injection difficult, potentially leading to peptide precipitation on the column and low recovery rates.[1][3]

  • Aggregation: Hydrophobic sequences have a high tendency to self-associate and form aggregates, such as β-sheets.[1][4] This aggregation can cause poor peak shapes during chromatography, lower yields, and difficulties in dissolving the crude material.[4][5]

  • Strong Retention: The high hydrophobicity results in very strong interactions with the stationary phase of the chromatography column (e.g., C18).[1] This often necessitates high concentrations of organic solvents for elution, which can compromise the resolution between the target peptide and closely related impurities.[1]

Q2: Which is a better synthetic strategy for hydrophobic peptides, Fmoc or Boc chemistry?

Both Fmoc and Boc chemistries can produce excellent results for average peptides. However, for hydrophobic peptides prone to aggregation, Boc chemistry may offer some advantages.[6] The acidic conditions used to remove the Boc group protonate the newly exposed N-terminus, which helps reduce hydrogen bonding and keeps the peptide more available for the next coupling step. This can lead to higher yields and purer crude products for difficult sequences.[6] Conversely, Fmoc chemistry is often preferred for creating protected peptide fragments for subsequent ligation, as specialized resins allow cleavage under very mild conditions that leave side-chain protecting groups intact.[6][7]

Q3: My hydrophobic peptide won't dissolve in standard HPLC mobile phases. What should I do?

This is a very common problem. The first step is to perform small-scale solubility trials with stronger organic solvents.[2]

  • Attempt to dissolve a small amount of the crude peptide in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), neat formic acid, or trifluoroethanol (TFE).[1][8]

  • If a suitable solvent is found, dissolve the peptide in the minimum amount required.

  • Carefully dilute this concentrated solution with the initial aqueous mobile phase (e.g., Water with 0.1% TFA) until the first sign of precipitation. This helps determine the maximum aqueous concentration your peptide can tolerate before injection.[2]

  • For injection, use the most concentrated solution that remains free of precipitation.

See the detailed Protocol for Small-Scale Solubility Testing below.

Q4: Can I use methods other than RP-HPLC to purify my hydrophobic peptide?

Yes, if RP-HPLC is problematic, other techniques can be employed:

  • Flash Chromatography: Reversed-phase flash chromatography can be significantly faster and more cost-effective than HPLC for purifying large quantities of crude peptides.[9] The principles of gradient optimization are transferable from HPLC to flash systems.[9]

  • Precipitation and Recrystallization: For some highly hydrophobic peptides, a non-chromatographic approach can be effective. This involves precipitating the peptide from a solution (e.g., with water) and then washing it with a solvent like diethyl ether to remove scavengers and other organic impurities.[10] While less common, crystallization can also serve as a purification step if the peptide is of sufficient purity (>95%) to form crystals.[11][12]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Q: My peptide elutes as a broad, tailing peak. How can I improve the peak shape?

Peak broadening and tailing are common issues that can often be resolved by optimizing chromatographic conditions.

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is sufficient, typically 0.1%.[1] For mass spectrometry applications where formic acid (FA) is used, tailing can be more common. Consider increasing the FA concentration or using a stronger ion-pairing agent like difluoroacetic acid (DFA).[1]

    • Organic Modifier: Acetonitrile (ACN) is the most common choice due to its low viscosity and UV transparency. However, for very hydrophobic peptides, using a stronger solvent like n-propanol or isopropanol, often in a mixture with ACN, can improve solubility and peak shape.[2]

  • Adjust the Gradient: A shallower gradient around the elution point of the peptide can significantly improve peak sharpness and resolution.[1]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can increase peptide solubility, reduce mobile phase viscosity, and improve mass transfer kinetics, all of which lead to sharper peaks.[1][13]

  • Lower the Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.[1]

Issue 2: Low or No Recovery of the Peptide

Q: I'm injecting my peptide, but I'm getting very low or no recovery in the collected fractions. Where is it going?

Low recovery is typically caused by poor solubility leading to precipitation or irreversible adsorption of the peptide to the column or system.

  • Confirm Solubility: Before injection, ensure your peptide is fully dissolved in the injection solvent. If you see any cloudiness or precipitate, it will not be purified effectively. Revisit the solubility testing protocol.[1]

  • Check for "Ghost Peaks": Inject a blank solvent run immediately after your sample run. If your "missing" peptide appears in the blank run, it indicates that it adsorbed to the column and is slowly leaching off.[2][14]

  • Change the Stationary Phase: If the peptide binds too strongly to a C18 column, it may not elute under standard conditions. Consider switching to a less hydrophobic stationary phase, such as C8, C4, or Phenyl.[1][14][15]

  • Passivate the System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system by flushing with a strong acid may help mitigate this issue.[1]

  • Use Stronger Solvents: Incorporating solvents like isopropanol or n-propanol into the mobile phase can help elute very "sticky" hydrophobic peptides.[2]

Issue 3: Poor Resolution and Co-elution of Impurities

Q: My target peptide is co-eluting with impurities. How can I improve the separation?

Improving resolution requires adjusting the selectivity of the chromatographic system.

  • Change the Ion-Pairing Agent: While 0.1% TFA is standard, switching to a different agent can alter selectivity. For example, a more hydrophobic agent like heptafluorobutyric acid (HFBA) can increase the retention of basic peptides and change the elution order, potentially resolving impurities.[1]

  • Modify the Mobile Phase pH: Changing the pH of the mobile phase alters the ionization state of acidic and basic residues on the peptide, which can dramatically change its retention and selectivity relative to impurities.[13] Note: Only use pH extremes with columns designed for this purpose (e.g., hybrid particle columns), as silica-based columns can be damaged.[13]

  • Switch the Organic Modifier: If you are using acetonitrile, try a gradient with methanol or an alcohol blend (e.g., isopropanol/ACN). Different solvents interact with the peptide and stationary phase differently, which can significantly alter separation selectivity.[2]

  • Select a Different Stationary Phase: A Phenyl column can offer unique selectivity for peptides containing aromatic residues compared to standard alkyl (C18, C8, C4) phases.[15]

Data & Parameters

Table 1: RP-HPLC Column Selection Guide for Peptides
Stationary PhaseTypical ApplicationCharacteristics
C18 Small to medium-sized peptides (< 5 kDa).[15]Most hydrophobic and retentive. The standard choice for most peptide separations.[15][16]
C8 Intermediate option.Offers slightly different selectivity than C18 and may be useful for optimizing separations.[15]
C4 Large peptides (> 5 kDa) or very hydrophobic small peptides.[13][15]Less retentive than C18, which can be beneficial for eluting highly hydrophobic molecules.[1][15]
Phenyl Peptides containing aromatic amino acids (Phe, Tyr, Trp).Slightly less hydrophobic than C4. Offers unique pi-pi interactions that can alter elution order.[15]
Table 2: Properties of Common Organic Modifiers in RP-HPLC
SolventRelative Elution StrengthViscosityUV Cutoff (nm)Notes
Acetonitrile HighLow~190Most common choice; provides good peak shape and low system backpressure.
Isopropanol HighHigh~205Can improve solubility of very hydrophobic peptides and break up aggregates.
n-Propanol Very HighHigh~210Stronger eluting solvent than ACN or isopropanol; useful for extremely retained peptides.[2]
Methanol LowMedium~205Lower elution strength than ACN; can provide different selectivity.

Diagrams & Workflows

G cluster_workflow Troubleshooting Workflow for Insoluble Peptides start Crude Hydrophobic Peptide sol_test Test solubility in standard RP-HPLC solvent (e.g., 50% ACN/H2O) start->sol_test dissolve_strong Perform solubility trials with strong organic solvents (DMSO, DMF, TFE, neat Formic Acid) sol_test->dissolve_strong No proceed_hplc Proceed to RP-HPLC Purification sol_test->proceed_hplc Yes dissolve_strong_q Is it soluble? dissolve_strong->dissolve_strong_q alt_methods Consider alternative methods: - Precipitation/Wash - Flash Chromatography - Modify Synthesis Strategy dissolve_strong_q->alt_methods No dissolve_inject Dissolve in minimum amount of strong solvent. Carefully dilute with aqueous mobile phase before injection. dissolve_strong_q->dissolve_inject Yes dissolve_inject->proceed_hplc

References

Technical Support Center: HPLC Purification of Peptides with Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of synthetic peptides containing the unnatural amino acid Boc-O-benzyl-L-beta-homoserine via High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and data presentation guidelines to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of peptides containing the hydrophobic, protected amino acid this compound.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the Boc and benzyl protecting groups can promote self-association of the peptide chains.[1] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column packing material. 3. Column Overload: Injecting too much sample for the column's capacity. 4. Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong or too weak compared to the initial mobile phase.1. Modify Sample Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase. 2. Adjust Mobile Phase: Ensure the presence of an ion-pairing agent, such as 0.1% Trifluoroacetic Acid (TFA), in both mobile phases to minimize silanol interactions.[] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates. 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.
Unexpected Peaks in Chromatogram 1. Deletion Sequences: Incomplete coupling during solid-phase peptide synthesis (SPPS) results in peptides missing one or more amino acids. 2. Incomplete Deprotection: Residual protecting groups from the synthesis that were not fully cleaved.[3] 3. Side-Reactions from Synthesis: Racemization or modification of amino acids during synthesis. The beta-amino acid structure may influence the propensity for certain side reactions. 4. On-Column Degradation: The peptide may be degrading on the column due to factors like prolonged exposure to acidic mobile phase or interaction with the stationary phase.1. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions and deprotection. 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[4] 3. Modify HPLC Conditions: Use a shallower gradient to improve separation from closely eluting impurities. Consider a different stationary phase for alternative selectivity.
Low Recovery of Peptide 1. Poor Solubility: The hydrophobic nature of the peptide may lead to incomplete dissolution in the sample solvent.[4] 2. Peptide Precipitation on Column: The peptide may precipitate at the head of the column if the initial mobile phase is too aqueous.[4] 3. Irreversible Adsorption: The peptide may be sticking irreversibly to the column matrix.1. Improve Dissolution: Use a small amount of a strong organic solvent like DMSO or DMF for initial dissolution, followed by dilution with the mobile phase.[4] 2. Increase Initial Organic Content: Start the HPLC gradient with a higher percentage of organic solvent to prevent precipitation upon injection.[4] 3. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material.
Baseline Drift 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline, especially at low UV wavelengths. 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile. 3. Column Bleed: Degradation of the stationary phase.1. Prepare Mobile Phases Carefully: Ensure the exact same concentration of TFA is in both mobile phase A and B. 2. Use High-Purity Solvents: Use HPLC-grade water and acetonitrile. 3. Equilibrate Column Thoroughly: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: How does the presence of this compound affect the retention time of my peptide in reverse-phase HPLC?

A1: The tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups are both highly hydrophobic.[1] Their presence will significantly increase the overall hydrophobicity of your peptide, leading to a longer retention time on a reverse-phase HPLC column compared to its unprotected or less protected counterparts.[1] This increased retention can be beneficial for separating the target peptide from more polar impurities.

Q2: Is there a risk of the Boc or benzyl protecting groups being cleaved during HPLC purification?

A2: The benzyl group is generally stable under the standard acidic conditions (0.1% TFA) used in reverse-phase HPLC for peptide purification.[1] However, the Boc group is designed to be acid-labile and can be partially cleaved by TFA, especially if the collected fractions are left at room temperature for extended periods. It is advisable to neutralize or immediately lyophilize the collected fractions to prevent degradation.[1]

Q3: What are the most common impurities I should expect to see in my crude peptide synthesis?

A3: Common impurities include deletion sequences (peptides missing an amino acid), truncated sequences (synthesis terminated prematurely), and peptides with incomplete removal of other protecting groups used during synthesis.[3] By-products from the cleavage cocktail and scavengers are also common. Mass spectrometry is the best tool to identify these impurities based on their molecular weights.

Q4: How does the beta-amino acid structure of homoserine influence the purification strategy?

A4: Peptides containing beta-amino acids can adopt different secondary structures (e.g., helices) compared to peptides composed solely of alpha-amino acids. This can affect their aggregation propensity and interaction with the stationary phase. While generally increasing proteolytic resistance, the conformational effects on HPLC behavior should be considered, potentially requiring optimization of the gradient and mobile phase composition for efficient separation.

Q5: What is a good starting point for a gradient in my HPLC purification?

A5: For a hydrophobic peptide, a good starting point for a linear gradient on a C18 column would be from a low to a high concentration of organic phase over a defined period. For example, a linear gradient of 5% to 65% acetonitrile (both with 0.1% TFA) over 30-60 minutes is a reasonable starting point.[5] The gradient may need to be flattened around the elution time of the target peptide to improve resolution from closely eluting impurities.[6]

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general method for the purification of a peptide containing this compound. Optimization will likely be required based on the specific properties of the full peptide sequence.

1. Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if required for dissolution)

  • C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 300 Å pore size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L of each, add 1 mL of TFA to 1 L of the respective solvent and mix thoroughly. Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, start with a small volume of DMSO or DMF to ensure complete dissolution.

  • Dilute the dissolved peptide with Mobile Phase A to a concentration of approximately 5-10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run a linear gradient appropriate for the hydrophobicity of the peptide. A starting point could be:

    • 5-25% Mobile Phase B over 5 minutes

    • 25-55% Mobile Phase B over 60 minutes

    • 55-95% Mobile Phase B over 5 minutes (for column wash)

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak(s).

5. Post-Purification Analysis and Processing:

  • Analyze the purity of the collected fractions using an analytical HPLC with a faster gradient.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Pool the fractions with the desired purity.

  • Immediately neutralize the pooled fractions with a dilute base (e.g., ammonium hydroxide) if Boc group stability is a concern, or proceed directly to lyophilization.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Collection Fraction Collection Gradient->Collection Analysis Purity/Identity Analysis (HPLC/MS) Collection->Analysis Pooling Fraction Pooling Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: A general workflow for the HPLC purification of synthetic peptides.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_impurities Impurity Issues cluster_recovery Recovery Issues Start Problem with HPLC Purification PoorPeak Poor Peak Shape? Start->PoorPeak UnexpectedPeaks Unexpected Peaks? LowRecovery Low Recovery? PoorPeak->UnexpectedPeaks Aggregation Check for Aggregation (Modify Solvent, Temp) PoorPeak->Aggregation Yes UnexpectedPeaks->LowRecovery LCMS Identify Impurities (LC-MS) UnexpectedPeaks->LCMS Yes Solubility Improve Sample Solubility LowRecovery->Solubility Yes Overload Reduce Sample Load Aggregation->Overload SecondaryInt Check Ion Pairing (0.1% TFA) Overload->SecondaryInt OptimizeGradient Optimize Gradient (Shallower Slope) LCMS->OptimizeGradient ReviewSynth Review Synthesis Protocol OptimizeGradient->ReviewSynth Precipitation Increase Initial %B Solubility->Precipitation StrongWash Perform Strong Column Wash Precipitation->StrongWash

References

Technical Support Center: Optimizing HF Cleavage to Reduce Peptide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrogen fluoride (HF) cleavage of synthetic peptides. Our goal is to help you minimize peptide degradation and optimize your cleavage workflow for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of HF cleavage and why is it effective?

A1: Anhydrous hydrogen fluoride (HF) is a strong, non-oxidizing acid that effectively removes most common benzyl-based side-chain protecting groups used in Boc solid-phase peptide synthesis (SPPS) and cleaves the peptide from the resin.[1][2] The cleavage occurs via an SN1 mechanism, which generates carbocations from the protecting groups.[1] HF is an excellent solvent for peptides, which facilitates the reaction.[2][3]

Q2: What are scavengers and why are they essential during HF cleavage?

A2: Scavengers are nucleophilic compounds added to the cleavage reaction to trap the reactive carbocations generated during the removal of protecting groups.[2][3] These carbocations are potent alkylating agents that can otherwise react with and modify nucleophilic amino acid side chains, such as those of cysteine, methionine, tryptophan, and tyrosine, leading to significant peptide degradation.[2][3][4]

Q3: How do I choose the right scavenger cocktail for my peptide?

A3: The selection of a scavenger cocktail is critical and depends on the amino acid composition of your peptide.[2] Different scavengers protect specific residues from modification. For instance, anisole is a general carbocation scavenger, while dimethyl sulfide (DMS) is beneficial for peptides containing methionine.[2][4] For peptides with tryptophan, scavengers like p-cresol or dithiothreitol (DTT) can help prevent alkylation.[2][3]

Q4: What is the difference between a "standard" and a "low-high" HF cleavage procedure?

A4: A "standard" HF cleavage uses a high concentration of HF (typically 90%) to simultaneously remove all protecting groups and cleave the peptide from the resin.[2] A "low-high" HF cleavage is a two-step process. The "low" step uses a lower concentration of HF (e.g., 25% HF in DMS) to remove more labile protecting groups via an SN2 mechanism, which minimizes carbocation formation.[4][5] This is followed by a "high" step with a high HF concentration to cleave more resistant groups and the resin linkage.[2][4] The low-high procedure is particularly useful for sensitive peptides to reduce side reactions.[4][5]

Q5: What are the most common side reactions during HF cleavage?

A5: Common side reactions include:

  • Alkylation: Modification of sensitive residues like Trp, Met, Cys, and Tyr by carbocations.[2][3]

  • Aspartimide formation: Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[6]

  • N-O acyl shift: Can occur in peptides containing serine or threonine under acidic conditions.[2]

  • Oxidation: Particularly of methionine and cysteine residues if peroxide-free reagents are not used.[2]

  • Incomplete deprotection: Some protecting groups, like Arg(Tos), are more resistant to cleavage and may require longer reaction times or higher temperatures.[1][2]

Troubleshooting Guide

Issue 1: Incomplete Cleavage or Deprotection

  • Symptoms: The final product contains a significant amount of peptide still attached to the resin or partially protected peptides, as observed by HPLC or mass spectrometry.

  • Possible Causes & Solutions:

    • Insufficient Reaction Time or Temperature: Certain protecting groups, such as Arg(Tos) and Cys(Meb), are removed more slowly.[1][2] Ensure the reaction temperature is maintained between 0°C and 5°C.[1][6] For resistant groups, consider extending the reaction time to 1.5-2 hours.[1]

    • Inappropriate Cleavage Protocol: For peptides with very resistant protecting groups, a standard cleavage may be insufficient. The "low-high" HF procedure can be more effective in these cases.[2]

    • Moisture Contamination: Water can interfere with the cleavage reaction. Ensure the peptide-resin is thoroughly dried under a high vacuum before starting the procedure.[7]

Issue 2: Peptide Degradation or Modification

  • Symptoms: HPLC and mass spectrometry analysis reveal multiple unexpected peaks, indicating side products.

  • Possible Causes & Solutions:

    • Suboptimal Scavenger Cocktail: The absence or incorrect choice of scavengers can lead to the alkylation of sensitive amino acids.[2][3] Tailor your scavenger cocktail to the specific amino acid composition of your peptide (see Table 1).

    • Oxidation of Sensitive Residues: Methionine and cysteine are prone to oxidation. Use high-quality, peroxide-free diethyl ether for precipitation and washing.[1][2] The addition of scavengers like dimethyl sulfide (DMS) can also help prevent methionine oxidation.[8][9]

    • Aspartimide Formation: For peptides containing Asp-Gly or Asp-Ser sequences, lowering the cleavage temperature to between -5°C and -10°C can slow down the formation of aspartimide.[2]

Issue 3: Low Yield of Crude Peptide

  • Symptoms: The amount of recovered peptide after cleavage and precipitation is lower than expected.

  • Possible Causes & Solutions:

    • Poor Precipitation: Ensure the peptide is fully precipitated from the cleavage mixture. Use cold, peroxide-free diethyl ether and perform multiple washes.[1][2]

    • Peptide Adherence to Resin: In some cases, the cleaved peptide may have a strong affinity for the resin. Thoroughly wash the resin with an appropriate solvent (e.g., acetic acid) to extract the peptide.[2]

    • Mechanical Loss: Be cautious during the HF evaporation step to prevent the reaction mixture from "bumping" and carrying peptide-resin into the vacuum line.[1]

Data and Protocols

Quantitative Data: Scavenger Cocktails
Peptide CompositionRecommended Scavenger Cocktail (v/v/w)Purpose
Standard PeptidesHF:Anisole (9:1)General purpose carbocation scavenging.[1]
Cys-containingHF:p-cresol:p-thiocresol (18:1:1)Prevents S-alkylation.[2]
Met-containingHF:DMS:p-cresol (ratio varies)DMS prevents methionine alkylation.[2]
Trp-containingHF:Anisole:1,2-ethanedithiol (EDT) (85:10:5)EDT aids in deformylation of Trp(For) and protects the indole ring.[4]
Multiple sensitive residues (Cys, Met, Trp)HF:p-cresol:p-thiocresol:DMS (18:1:1:0.4)A combination cocktail for complex peptides.[2]
"Low-High" HF (Low Step)HF:DMS:p-cresol (25:65:10)Reduces side reactions by promoting an SN2 mechanism.[4]
Met-containing (Fmoc)TFA:Phenol:Thioanisole:EDT:Water:DMS:Ammonium Iodide (81:5:5:2.5:3:2:1.5)Minimizes methionine side-chain oxidation in Fmoc synthesis.[8]
Experimental Protocols

Protocol 1: Standard "High" HF Cleavage

  • Pre-cleavage Preparation:

    • If present, deprotect His(Dnp) and Trp(CHO) residues on the resin.[1]

    • Remove the N-terminal Boc group using 50% TFA in dichloromethane to prevent t-butylation side reactions.[2][3]

    • Thoroughly dry the peptide-resin under a high vacuum.[1]

  • Apparatus Setup:

    • Place the dried peptide-resin and a Teflon-coated stir bar into an HF-resistant reaction vessel.[1]

    • Add the appropriate scavenger cocktail (see Table 1). A general recommendation is 1 mL of anisole per gram of resin.[1]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone or ice-salt bath to between -5°C and 0°C.[1]

    • Carefully distill the desired amount of anhydrous HF into the reaction vessel. Typically, 9 mL of HF and 1 mL of scavenger are used for 50 mg to 1 g of resin.[1]

    • Stir the reaction mixture at 0°C for 45-60 minutes. For peptides with resistant protecting groups like Arg(Tos), the reaction time may be extended to 1.5-2 hours.[1][2]

  • Work-up:

    • Evaporate the HF under a vacuum, maintaining the temperature at 0°C.[1]

    • Precipitate the peptide by adding cold, peroxide-free diethyl ether.[1]

    • Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and by-products.[1][2]

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.[1]

Protocol 2: "Low-High" HF Cleavage

  • Pre-cleavage Preparation: Follow the same pre-cleavage preparation steps as in the standard protocol.

  • "Low" HF Step:

    • To the dried peptide-resin in the reaction vessel, add a scavenger mixture of DMS and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[2]

    • Distill a low concentration of HF into the vessel (e.g., 2.5 mL of HF per gram of resin).[2]

    • Stir the mixture at 0°C for 2 hours.

  • Intermediate Work-up:

    • Evaporate the HF and DMS under vacuum at 0°C.

    • Wash the resin with dichloromethane or ethyl acetate to remove by-products and dry under suction.

  • "High" HF Step:

    • Return the resin to the reaction vessel and add a scavenger such as p-cresol (1 mL per 0.2 mmol of peptide-resin).[6]

    • Cool the vessel and distill a high concentration of HF.

    • Stir at 0°C for 1-1.5 hours.[2]

  • Final Work-up: Follow the same work-up procedure as in the standard protocol.

Visualizations

HF_Cleavage_Workflow cluster_pre_cleavage Pre-Cleavage Preparation cluster_cleavage HF Cleavage cluster_workup Work-up start Start: Boc-Peptide-Resin deprotect_his_trp Deprotect His(Dnp)/ Trp(CHO) (if present) start->deprotect_his_trp remove_boc Remove N-terminal Boc (50% TFA/DCM) deprotect_his_trp->remove_boc dry_resin Dry Peptide-Resin (High Vacuum) remove_boc->dry_resin add_scavengers Add Scavenger Cocktail dry_resin->add_scavengers cool_vessel Cool Reaction Vessel (-5°C to 0°C) add_scavengers->cool_vessel add_hf Distill Anhydrous HF cool_vessel->add_hf react Stir at 0°C (45-120 min) add_hf->react evaporate_hf Evaporate HF (Vacuum, 0°C) react->evaporate_hf precipitate Precipitate with Cold Diethyl Ether evaporate_hf->precipitate wash Wash Peptide (Cold Diethyl Ether) precipitate->wash dissolve_lyophilize Dissolve and Lyophilize wash->dissolve_lyophilize end End: Purified Peptide dissolve_lyophilize->end

Caption: Standard HF Cleavage Experimental Workflow.

Troubleshooting_HF_Cleavage cluster_incomplete Incomplete Cleavage/Deprotection cluster_degradation Peptide Degradation/Modification start Problem Encountered During HF Cleavage incomplete Incomplete Reaction? start->incomplete degradation Degradation Observed? start->degradation cause_time_temp Cause: Insufficient Time/Temp? incomplete->cause_time_temp solution_time_temp Solution: Increase reaction time to 1.5-2h at 0-5°C cause_time_temp->solution_time_temp Yes cause_protocol Cause: Suboptimal Protocol? cause_time_temp->cause_protocol No solution_protocol Solution: Use 'Low-High' HF procedure for resistant groups cause_protocol->solution_protocol Yes cause_scavenger Cause: Incorrect Scavengers? degradation->cause_scavenger solution_scavenger Solution: Tailor scavenger cocktail to peptide sequence cause_scavenger->solution_scavenger Yes cause_oxidation Cause: Oxidation? cause_scavenger->cause_oxidation No solution_oxidation Solution: Use peroxide-free ether and add DMS for Met cause_oxidation->solution_oxidation Yes

Caption: Troubleshooting Decision Tree for HF Cleavage.

References

Scavengers for Boc deprotection to prevent side-product formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent the formation of side-products and ensure complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a powerful electrophile that can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3][4]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][2][4] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]

Q3: What are scavengers and how do they prevent the formation of side-products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1][2] Scavengers are typically nucleophilic compounds.[1]

Q4: What are some commonly used scavengers for Boc deprotection?

A4: The choice of scavenger depends on the specific amino acids present in your peptide. Common scavengers include:

  • Triisopropylsilane (TIS) and Triethylsilane (TES): Highly effective carbocation scavengers.[1] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][5]

  • 1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan and is also used for cysteine-containing peptides.[1][2]

  • Thioanisole: Used to prevent S-alkylation of methionine.[6][7]

  • Phenol, Anisole, and m-Cresol: These phenolic compounds act as decoys for the tert-butyl cation, protecting residues like tyrosine.[1][8]

For peptides with multiple sensitive residues, a scavenger cocktail is often more effective. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful and widely used option.[2][9]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS are observed after deprotection, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3] Refer to the table below for guidance on scavenger selection.

Issue 2: Incomplete Boc deprotection is observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[2]

    • Solution: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[2]

  • Possible Cause 2: Insufficient reaction time or temperature.[2]

    • Solution: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side-product formation if scavengers are not used.[2]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[2]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2]

Issue 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of Methionine to Methionine sulfoxide.[1][4]

  • Solution: Use degassed solvents and perform the cleavage under an inert atmosphere.[5] The addition of thioanisole to the cleavage cocktail is also effective in suppressing Met oxidation.[5][6][7]

Data Presentation

Table 1: Scavenger Selection Guide for Sensitive Amino Acid Residues

Sensitive ResidueCommon Side-ReactionRecommended Scavenger(s)
Tryptophan (Trp)tert-butylation of the indole ringTriisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[1]
Methionine (Met)S-alkylation (sulfonium salt formation), Oxidation (sulfoxide formation)Thioanisole (prevents S-alkylation), Dimethyl sulfide (DMS) and Ammonium Iodide (prevent oxidation)[2][6][7]
Cysteine (Cys)S-alkylation (S-tert-butyl formation)1,2-Ethanedithiol (EDT)[2]
Tyrosine (Tyr)Alkylation of the phenolic ringPhenol, Anisole, m-Cresol[1]

Table 2: Effectiveness of Different Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on literature reports.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by standard methods such as chromatography or precipitation from cold ether.[2]

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

  • Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2][5] For peptides with sensitive residues, use a more complex cocktail like Reagent K.[2][9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and organic by-products.

  • Drying: Dry the precipitated peptide under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side_reaction Side-Product Formation cluster_scavenger Scavenger Action Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ (TFA) Free_Amine Free Amine + CO2 Protonated_Intermediate->Free_Amine - tert-Butyl Cation tert-Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert-Butyl_Cation Alkylated_Side-Product Alkylated Side-Product tert-Butyl_Cation->Alkylated_Side-Product Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side-Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and side-product formation.

experimental_workflow start Start: Boc-Protected Substrate dissolve Dissolve in Solvent (DCM) start->dissolve add_scavenger Add Scavenger(s) dissolve->add_scavenger add_acid Add Acid (TFA) add_scavenger->add_acid reaction Stir at Room Temperature (1-2h) add_acid->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Remove Solvent & TFA monitor->workup Complete purify Purify Crude Product workup->purify end End: Deprotected Product purify->end

Caption: Experimental workflow for solution-phase Boc deprotection.

troubleshooting_logic start Post-Deprotection Analysis check_purity Pure Product? start->check_purity success Success check_purity->success Yes issue Identify Issue check_purity->issue No side_products Side-Products Observed (+56 Da, +16 Da, etc.) issue->side_products Impure incomplete_reaction Starting Material Remains issue->incomplete_reaction Incomplete add_scavengers Add/Optimize Scavengers side_products->add_scavengers increase_acid Increase Acid Concentration/Strength incomplete_reaction->increase_acid increase_time Increase Reaction Time/Temperature incomplete_reaction->increase_time add_scavengers->start Re-run increase_acid->start Re-run increase_time->start Re-run

Caption: Troubleshooting logic for Boc deprotection experiments.

References

Technical Support Center: Overcoming Aggregation in Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation, particularly when working with unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, like β-sheets, through hydrogen bonding between growing peptide chains attached to the resin. This is particularly common in sequences containing stretches of hydrophobic residues, including many unnatural amino acids.[1][2] These hydrophobic side chains promote strong intermolecular interactions, leading to poor solvation of the peptide chains by the synthesis solvents and hindering subsequent coupling and deprotection steps.[1]

Q2: How can I predict if my peptide sequence is likely to aggregate?

While precise prediction is challenging, certain sequence motifs are known to increase the risk of aggregation. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[1][3] Computational tools and aggregation prediction algorithms can also provide an assessment of aggregation propensity.[4][5][6] During synthesis, a broadening of the Fmoc deprotection peak as monitored by UV is a real-time indicator that aggregation may be occurring.[1][3]

Q3: My peptide containing unnatural amino acids precipitated after cleavage from the resin. What should I do?

Precipitation after cleavage is common for hydrophobic peptides. The sudden change from the organic environment of the synthesis to the cleavage cocktail and subsequent precipitation solvent (like diethyl ether) can cause the peptide to aggregate.

Troubleshooting Steps:

  • Solvent Choice: Try dissolving the crude peptide in a small amount of a strong polar organic solvent like DMSO or DMF before diluting it with the initial mobile phase for HPLC purification.[1][7]

  • Solubilization Additives: Add organic modifiers such as isopropanol or chaotropic agents like guanidine hydrochloride to the purification solvents to help disrupt aggregates.[1]

  • pH Adjustment: Adjusting the pH of the solvent can significantly improve solubility, especially if the pH is moved away from the peptide's isoelectric point (pI).[7][8][9]

Q4: Can the choice of protecting group strategy (Fmoc vs. Boc) influence aggregation?

Yes, the protecting group strategy can have an impact. In Fmoc-SPPS, the basic conditions used for deprotection (piperidine) do not strongly disrupt aggregates. In contrast, the repeated treatments with strong acid (TFA) during Boc-SPPS can help to break up aggregates as they form on the resin.[1] For particularly long and difficult sequences, a Boc/Bzl strategy with in situ neutralization protocols can be advantageous.[1]

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency or Incomplete Deprotection During Synthesis

Symptoms:

  • Positive ninhydrin test (Kaiser test) after coupling step, indicating unreacted free amines.

  • Broad or tailing peaks during UV monitoring of Fmoc deprotection.[1]

  • Resin shrinking or failing to swell properly.[2]

Possible Cause: On-resin aggregation of peptide chains is preventing access of reagents to the reactive sites.

Solutions:

StrategyDescriptionKey Considerations
Microwave-Assisted Synthesis Microwave energy disrupts intermolecular hydrogen bonds, improving coupling and deprotection efficiency.[1][10]Recommended for long or hydrophobic peptides. Be cautious with heat-sensitive residues.[2]
Chaotropic Salt Wash Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling disrupts secondary structures.[1][3]The salt must be thoroughly washed away before adding coupling reagents.
Solvent Exchange Switch from standard solvents like DMF to more aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add DMSO.[2]NMP is generally better at solvating growing peptide chains than DMF.[2]
Elevated Temperature Performing coupling and deprotection at higher temperatures (50-90°C) can help overcome aggregation.[2]Risk of racemization for some amino acids, especially at higher temperatures.[2]
Sonication Gentle sonication of the reaction vessel can mechanically break up resin clumps and aggregates.[1]Can be applied for 15-30 minutes.
Issue 2: Difficulty in Purifying the Crude Peptide by RP-HPLC

Symptoms:

  • The crude peptide is insoluble in the initial mobile phase (e.g., water/acetonitrile with TFA).

  • Broad peaks or poor resolution during HPLC.

  • The peptide appears to precipitate on the column.

Possible Cause: The hydrophobic nature of the peptide and the presence of unnatural amino acids are causing it to aggregate in the aqueous/organic mobile phase.

Solutions:

StrategyDescriptionKey Considerations
Initial Solubilization Dissolve the peptide in a strong organic solvent (e.g., DMSO, DMF, or hexafluoroisopropanol) before dilution into the HPLC mobile phase.[1][7]Use the minimum amount of strong solvent necessary.
Mobile Phase Modification Add organic modifiers like isopropanol or acetic acid to the mobile phase to increase solvating power.[1]Ensure compatibility with your column and detection methods.
Chaotropic Agents Incorporate chaotropic agents like guanidine hydrochloride into the mobile phase to disrupt aggregates.May require dedicated columns and thorough flushing after use.
pH Adjustment Adjust the pH of the mobile phase away from the peptide's pI to increase its net charge and solubility.[7][8]Requires the use of a pH-stable column.
Alternative Chromatography If RP-HPLC fails, consider alternative methods like ion-exchange chromatography for charged peptides.[11]

Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol is used to disrupt secondary structures before a difficult coupling step.[1]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF. Agitate for 1 minute for each wash.

  • DMF Wash: Wash the resin at least five times with DMF to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

Pseudoproline dipeptides are used to introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1][2][3]

  • Selection: Identify a Ser, Thr, or Cys residue in your sequence that is a suitable site for introducing a pseudoproline dipeptide. These are typically inserted every 6-8 residues, especially before a hydrophobic cluster.[1][2]

  • Coupling:

    • Use a 5-fold excess of the phosphonium- or aminium-activated pseudoproline dipeptide relative to the resin's functional capacity.[3]

    • Allow the coupling reaction to proceed for at least 1 hour.[3]

    • Confirm the completion of the coupling reaction using a ninhydrin (Kaiser) test.

  • Cleavage: The native Ser, Thr, or Cys residue is regenerated during the standard TFA-mediated cleavage and deprotection.[1][3]

Visualizing Workflows and Concepts

experimental_workflow cluster_synthesis SPPS Cycle with Aggregation cluster_troubleshooting Troubleshooting Aggregation start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection wash Wash deprotection->wash coupling Amino Acid Coupling coupling->wash wash->coupling check Aggregation Check (e.g., UV profile, Kaiser test) wash->check end_cycle Next Cycle check->end_cycle No Aggregation chaotropic Chaotropic Salt Wash check->chaotropic Aggregation Detected microwave Microwave Synthesis check->microwave Aggregation Detected solvent Change Solvent (e.g., NMP) check->solvent Aggregation Detected chaotropic->coupling microwave->coupling solvent->coupling

Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.

logical_relationship cluster_cause Primary Cause cluster_mechanism Mechanism cluster_solutions Mitigation Strategies hydrophobic Hydrophobic Residues (Natural & Unnatural) h_bonding Inter-chain H-Bonding hydrophobic->h_bonding beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation Peptide Aggregation beta_sheet->aggregation pseudoproline Pseudoproline Dipeptides (Disrupts H-bonding) pseudoproline->h_bonding Prevents backbone_prot Backbone Protection (e.g., Dmb, Hmb) (Blocks H-bonding) backbone_prot->h_bonding Prevents process_mods Process Modifications (Microwave, Solvents) (Disrupts Aggregates) process_mods->aggregation Reverses

Caption: The relationship between hydrophobicity, aggregation, and mitigation strategies.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides, the robust and accurate analytical characterization of these molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of peptides incorporating the protected, non-proteinogenic amino acid, Boc-O-benzyl-L-beta-homoserine. Furthermore, it explores alternative and complementary analytical techniques, offering a holistic view of the available tools for ensuring peptide purity and identity.

The incorporation of this compound into a peptide sequence introduces significant hydrophobicity due to the presence of both the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups.[][2] This increased hydrophobicity is a key factor influencing the peptide's behavior during chromatographic separation and necessitates careful method development for optimal analysis. This guide will delve into the nuances of Reversed-Phase HPLC (RP-HPLC) for such peptides and compare its performance with other analytical modalities, supported by experimental protocols and data.

At the Forefront: Reversed-Phase HPLC Analysis

RP-HPLC remains the gold standard for the analysis and purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases, which simplifies sample recovery.[3] The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For peptides containing the bulky and hydrophobic this compound, RP-HPLC is the primary analytical tool.

Key Considerations for RP-HPLC Method Development:
  • Column Selection: The choice of stationary phase is critical. While C18 columns are the most common choice for peptide analysis, the high hydrophobicity of peptides containing this compound may lead to very long retention times or even irreversible binding. Therefore, columns with shorter alkyl chains, such as C8 or C4, can be advantageous, offering reduced retention and improved peak shape.

  • Mobile Phase Composition: A typical mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (ACN). Both solvents are typically acidified with a small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), to improve peak shape and resolution.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is essential for separating peptides of varying hydrophobicities. A shallow gradient is often necessary to achieve adequate resolution of the target peptide from closely related impurities.

Hypothetical Comparative HPLC Data

To illustrate the impact of column choice on the separation of a peptide containing this compound, the following table summarizes expected retention times (RT) and resolution (Rs) values.

Column TypeExpected Retention Time (min)Expected Resolution (Rs) between Target Peptide and a Key Impurity
C1825.81.8
C818.22.1
C412.51.5

Note: This data is illustrative and will vary depending on the specific peptide sequence, HPLC system, and exact gradient conditions.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While RP-HPLC is a powerful tool, a multi-faceted analytical approach often provides a more complete picture of peptide purity and identity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures than conventional HPLC.[4][5][6][7] This results in:

  • Higher Resolution and Sensitivity: UPLC can often resolve impurities that co-elute in an HPLC separation.

  • Faster Analysis Times: The higher flow rates and shorter column lengths enabled by UPLC significantly reduce run times.

For peptides containing this compound, UPLC can provide a more detailed purity profile in a fraction of the time required for a standard HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide by providing an accurate mass measurement. When coupled with a liquid chromatography system (LC-MS), it can identify the components of each peak in a chromatogram, confirming the mass of the target peptide and helping to identify impurities. For peptides with unnatural amino acids, LC-MS is crucial for verifying the successful incorporation of the modified residue.[8]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers a different separation mechanism compared to HPLC and can be a powerful orthogonal technique for purity assessment. For hydrophobic peptides that may exhibit poor peak shape in RP-HPLC, CE can sometimes provide a sharper and more symmetrical peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of a peptide in solution.[9][10][11][12][13] While not a high-throughput technique for purity analysis, NMR is invaluable for confirming the correct structure of the synthesized peptide, including the stereochemistry of the incorporated amino acids. It is a powerful tool for final product characterization.

Experimental Protocols

General RP-HPLC Protocol for Peptides Containing this compound

Objective: To determine the purity of a synthetic peptide containing this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: The crude or purified peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or ACN) and then diluted with Mobile Phase A.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

  • Inject the sample.

  • Run a linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the target peptide and any impurities.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Peptide Dissolve Peptide Injector Inject Sample Peptide->Injector MobilePhase Prepare Mobile Phases (A & B) MobilePhase->Injector Column RP-HPLC Column (C8) Injector->Column Gradient Elution Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Purity Assessment Chromatogram->Analysis

References

Characterization of Boc-L-β-HomoSer(Bzl)-OH by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Boc-L-β-HomoSer(Bzl)-OH (predicted) and its alternatives, Boc-L-Ser(Bzl)-OH and Boc-L-β-HomoAla-OH. These comparisons highlight the key spectroscopic differences arising from variations in the amino acid backbone and side chain, aiding in the unambiguous identification of these compounds.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Proton Assignment Boc-L-β-HomoSer(Bzl)-OH (Predicted in CDCl₃) Boc-L-Ser(Bzl)-OH (Experimental in CDCl₃) Boc-L-β-HomoAla-OH (Experimental in CDCl₃)
Boc (t-butyl) ~1.44 (s, 9H)1.46 (s, 9H)1.44 (s, 9H)
β-CH₂ ~2.50-2.70 (m, 2H)3.65 (dd, 1H), 3.92 (dd, 1H)2.55 (t, 2H)
γ-CH₂ ~3.60 (t, 2H)--
α-CH ~4.30-4.40 (m, 1H)~4.40 (m, 1H)3.30-3.45 (m, 2H) (α-CH₂)
NH ~5.30 (d, 1H)5.45 (d, 1H)~5.10 (br s, 1H)
Benzyl CH₂ ~4.55 (s, 2H)4.58 (s, 2H)-
Aromatic (Ph) ~7.30-7.40 (m, 5H)7.28-7.38 (m, 5H)-
COOH ~10-12 (br s, 1H)~10-12 (br s, 1H)~10-12 (br s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). Predicted values are based on the analysis of structurally similar compounds.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Carbon Assignment Boc-L-β-HomoSer(Bzl)-OH (Predicted in CDCl₃) Boc-L-Ser(Bzl)-OH (Experimental in CDCl₃) Boc-L-β-HomoAla-OH (Experimental in CDCl₃)
Boc (CH₃)₃ ~28.328.328.4
β-CH₂ ~35.0~70.9~36.1
γ-CH₂ ~68.0--
α-CH / α-CH₂ ~48.0~55.0~39.8
Boc C(CH₃)₃ ~80.079.979.2
Benzyl CH₂ ~73.373.4-
Aromatic C (Quaternary) ~137.8137.6-
Aromatic CH ~128.5, ~127.8, ~127.7128.4, 127.8, 127.7-
Boc C=O ~155.5155.6155.9
COOH ~175.0~174.0~177.8

Note: Chemical shifts (δ) are reported in ppm relative to TMS. Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocols

Accurate NMR data acquisition is contingent on meticulous sample preparation and the appropriate selection of instrumental parameters.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the amino acid derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) containing 0.03% (v/v) TMS as an internal standard.[1]

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.[1][2]

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.[1]

    • Spectral Width: 0-220 ppm.[3]

  • Data Processing: The acquired Free Induction Decay (FID) should be processed with Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Workflow and Structural Relationships

The logical flow of characterizing a protected amino acid like Boc-L-β-HomoSer(Bzl)-OH and its structural relationship to the comparative compounds are illustrated below.

G cluster_0 Characterization Workflow A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C NMR Spectrometer Setup B->C D 1H & 13C NMR Data Acquisition C->D E Data Processing & Analysis D->E F Structure Verification E->F

NMR Characterization Workflow

G cluster_alternatives Comparative Compounds main Boc-L-β-HomoSer(Bzl)-OH ser Boc-L-Ser(Bzl)-OH main->ser - CH₂ in backbone ala Boc-L-β-HomoAla-OH main->ala - O-Benzyl side chain

Structural Relationships

References

A Comparative Analysis of Boc-O-benzyl-L-beta-homoserine and its D-isomer in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. Among these, beta-amino acids, and specifically the diastereomers of Boc-O-benzyl-beta-homoserine, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides an objective comparison of Boc-O-benzyl-L-beta-homoserine and its D-isomer, supported by experimental data and detailed protocols to inform rational peptide design.

The fundamental difference between L- and D-amino acids lies in their stereochemistry, which profoundly influences a peptide's three-dimensional structure and its interaction with biological targets.[1] While native peptides are composed of L-amino acids, the incorporation of D-isomers or beta-amino acid analogs can confer significant advantages, most notably a dramatic increase in resistance to proteolytic degradation.[2][3]

Impact on Proteolytic Stability: A Quantitative Comparison

A primary driver for incorporating non-natural amino acids like beta-homoserine derivatives into peptide sequences is to enhance their stability against enzymatic degradation in biological systems. Proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity and are generally adapted to recognize and cleave peptide bonds between L-alpha-amino acids. The introduction of a beta-amino acid, with its additional carbon in the backbone, and particularly a D-isomer, disrupts this recognition, leading to significantly increased peptide half-life.[3][4]

While direct comparative data for peptides containing exclusively this compound versus its D-isomer is limited in publicly available literature, the principle has been demonstrated with other L- and D-beta-amino acid pairs. The following table summarizes representative data on the proteolytic stability of peptides containing L- versus D-amino acid substitutions.

Peptide SequenceIsomerEnzymeIncubation Time (h)% Intact Peptide RemainingReference
Ac-Ala-Ala-L-β³-hAla -Ala-NH₂L-β-isomerPronase24~50%[4]
Ac-Ala-Ala-D-β³-hAla -Ala-NH₂D-β-isomerPronase24>95%[4]
RDP215 (L-amino acids)L-isomerHuman Serum24~20%[3]
9D-RDP215 (D-amino acids)D-isomerHuman Serum24>90%[3]

Note: The data presented for β³-hAla is used as a surrogate to illustrate the expected trend for β-homoserine, given their structural similarity as β-amino acids.

Influence on Biological Activity and Receptor Binding

The stereochemistry of an amino acid residue within a peptide can have a profound impact on its biological activity. This is because the precise three-dimensional arrangement of side chains is often critical for binding to a biological target, such as a receptor or enzyme.[5]

Replacing an L-amino acid with its D-enantiomer can lead to several outcomes:

  • Reduced or Abolished Activity: In many cases, the change in stereochemistry disrupts the specific interactions required for receptor binding, leading to a significant loss of biological activity.[6]

  • Unaltered or Similar Activity: For some peptides, particularly those with more flexible conformations or where the specific residue is not in a critical binding region, the activity may be largely retained.[7]

  • Enhanced Activity: In some instances, the conformational constraints imposed by a D-amino acid can lock the peptide into a more bioactive conformation, leading to increased potency.[3]

The effect of incorporating a beta-amino acid, either L or D, is also highly dependent on the specific peptide and its target. The altered backbone spacing can change the presentation of side chains, which may either enhance or diminish binding affinity.[8][9]

The following table provides a hypothetical comparison based on general principles observed in peptidomimetic studies.

Peptide VariantReceptor TargetBinding Affinity (Kd)Relative Activity
Peptide-L-β-HseReceptor X10 nM100%
Peptide-D-β-HseReceptor X500 nM2%

This table illustrates a common scenario where the D-isomer exhibits significantly lower binding affinity due to stereochemical hindrance at the receptor binding site.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Proteolytic Stability Assay using HPLC

This protocol outlines a method to assess the stability of peptides containing L- and D-beta-homoserine in the presence of proteases or serum.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent, e.g., DMSO or water)

  • Protease solution (e.g., trypsin, chymotrypsin, or pronase at 1 mg/mL in appropriate buffer) or human serum

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of pre-warmed reaction buffer (37°C) with 5 µL of the peptide stock solution.

  • Initiation: Add 5 µL of the protease solution or serum to initiate the degradation reaction. For a time-zero control, add the quenching solution before the enzyme/serum.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and transfer it to a new tube containing an equal volume of quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.[10][11]

Data Analysis:

Plot the percentage of the intact peptide remaining versus time. The half-life (t1/2) of the peptide can be calculated from the degradation curve.

cluster_workflow Proteolytic Stability Assay Workflow start Peptide + Buffer (37°C) enzyme Add Protease/Serum start->enzyme incubate Incubate at 37°C enzyme->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction (e.g., TFA/ACN) timepoint->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end Determine % Intact Peptide analyze->end cluster_pathway Competitive ELISA Principle cluster_binding Binding Competition cluster_detection Detection Receptor Receptor (Coated on Plate) StreptavidinHRP Streptavidin-HRP Receptor->StreptavidinHRP Binds to Biotin BiotinLigand Biotinylated Standard Ligand BiotinLigand->Receptor Binds CompetitorPeptide Competitor Peptide (L- or D-isomer) CompetitorPeptide->Receptor Competes for Binding TMB TMB Substrate StreptavidinHRP->TMB Converts Signal Colorimetric Signal TMB->Signal

References

L-beta-Homoserine vs. L-Serine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and research, the strategic substitution of natural amino acids with their non-proteinogenic counterparts is a key strategy for modulating biological activity, enhancing stability, and optimizing pharmacokinetic profiles. This guide provides a comprehensive comparison of peptides containing L-beta-homoserine versus those with the canonical L-serine, offering insights for researchers, scientists, and drug development professionals. We delve into the structural nuances that differentiate these two amino acids and explore the consequential effects on peptide conformation, receptor binding, enzyme inhibition, and antimicrobial potency. This analysis is supported by a review of established principles in peptide science and includes detailed experimental protocols for the evaluation of these biological activities.

Physicochemical and Structural Comparison

L-serine, a proteinogenic amino acid, features a hydroxyl group directly attached to the beta-carbon of its side chain. In contrast, L-beta-homoserine, a non-proteinogenic homolog, possesses an additional methylene group, extending the side chain and shifting the hydroxyl group to the gamma-position. This seemingly subtle structural alteration can have significant implications for a peptide's physicochemical properties and its three-dimensional structure.

Incorporating L-beta-homoserine in place of L-serine can lead to increased conformational flexibility of the peptide backbone due to the longer and more adaptable side chain.[1] This enhanced flexibility may influence how the peptide folds and interacts with its biological targets.[1] Furthermore, the introduction of L-beta-homoserine can increase the peptide's hydrophobicity and has been observed to promote the formation of helical secondary structures.[1] From a synthetic standpoint, the hydroxyl group in both amino acids is susceptible to side reactions like O-acylation, necessitating the use of appropriate protecting groups during solid-phase peptide synthesis (SPPS).[1] However, L-beta-homoserine is also prone to lactone formation, a side reaction not observed with L-serine.[1]

PropertyL-beta-HomoserineL-SerineRationale and Remarks
Structure γ-hydroxy-α-aminobutyric acidβ-hydroxy-α-aminopropionic acidL-beta-homoserine has an additional methylene group in its side chain compared to L-serine.
Hydrophilicity Slightly less hydrophilicMore hydrophilicThe extra methylene group in L-beta-homoserine increases its nonpolar character.[1]
Conformational Flexibility Increased side-chain flexibilityStandard side-chain flexibilityThe longer side chain of L-beta-homoserine allows for a greater range of motion, which can impact peptide folding and receptor interaction.[1]
Secondary Structure Propensity Can promote helical structuresCan participate in various secondary structuresThe longer side chain of L-beta-homoserine may favor the formation of helical conformations in certain peptide sequences.[1]
Proteolytic Stability Potentially enhancedSusceptible to proteolysisThe non-natural structure of L-beta-homoserine can hinder recognition and cleavage by proteases.[2][3]
Key Synthetic Side Reactions Lactone formation, O-acylationO-acylation, β-eliminationThe hydroxyl group in both residues requires protection during synthesis. L-beta-homoserine's structure makes it susceptible to intramolecular cyclization to form a lactone.[1]

Comparative Biological Activity: An Overview

While direct, head-to-head quantitative comparisons of the biological activity of a specific peptide and its L-beta-homoserine-substituted analog are not extensively reported in the literature, the structural differences allow for informed predictions on how this substitution might impact efficacy. The increased conformational flexibility imparted by L-beta-homoserine could either enhance or diminish receptor binding affinity, depending on whether the altered conformation is more or less complementary to the binding pocket of the target receptor.

One of the most significant potential advantages of substituting L-serine with L-beta-homoserine is the enhancement of proteolytic stability. Peptides composed of non-proteinogenic amino acids, such as beta-amino acids, generally exhibit greater resistance to degradation by proteases.[3][4] This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics.

The following table presents a hypothetical comparison of biological activities based on the structural and physicochemical properties discussed. These values are illustrative and would need to be confirmed experimentally for any specific peptide pair.

Biological ActivityPeptide with L-Serine (Hypothetical)Peptide with L-beta-Homoserine (Hypothetical)Rationale for Potential Difference
Receptor Binding Affinity (Kd) 50 nM75 nMThe increased flexibility from L-beta-homoserine might lead to a slightly less optimal fit in the receptor's binding pocket, resulting in a higher dissociation constant (lower affinity). Conversely, for other receptors, the altered conformation could improve binding.
Enzyme Inhibition (IC50) 100 nM150 nMSimilar to receptor binding, a change in conformation could alter the peptide's ability to fit into the active site of an enzyme, potentially reducing its inhibitory potency.
Antimicrobial Activity (MIC) 16 µg/mL16 µg/mLThe overall charge and amphipathicity, which are key determinants of antimicrobial activity, may not be significantly altered by this substitution, potentially resulting in similar minimum inhibitory concentrations.
Proteolytic Stability (t1/2 in serum) 30 min> 240 minThe non-natural L-beta-homoserine residue is expected to be less recognized by proteases, leading to a significant increase in the peptide's half-life in a biological matrix like serum.[2][3]

Experimental Protocols

To empirically determine the biological activity of peptides containing L-beta-homoserine versus L-serine, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a target peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Ser(tBu)-OH and Fmoc-L-β-Hse(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 7. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave purify 8. Precipitation & Purification (Ether, RP-HPLC) cleave->purify end_peptide Purified Peptide purify->end_peptide

Fmoc-SPPS Workflow
Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptides.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Synthesized peptides (L-serine and L-beta-homoserine versions)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (high concentration of unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized peptides in binding buffer.

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and increasing concentrations of the competitor peptides. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation gdp GDP g_protein->gdp Release gtp GTP g_protein->gtp Binding g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma peptide Peptide Ligand (Agonist) peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulation g_beta_gamma->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

GPCR Signaling Cascade
Antimicrobial Activity Assay (MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the peptides using a broth microdilution method.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized peptides

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptides in CAMHB in a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial_Assay_Workflow start Start: Bacterial Culture culture_prep 1. Prepare Bacterial Suspension (5 x 10^5 CFU/mL) start->culture_prep inoculation 3. Inoculate Wells with Bacteria culture_prep->inoculation peptide_dilution 2. Serially Dilute Peptides in 96-well Plate peptide_dilution->inoculation incubation 4. Incubate at 37°C (18-24 hours) inoculation->incubation readout 5. Measure Optical Density (600 nm) or Visual Inspection incubation->readout mic Determine MIC readout->mic end End: MIC Value mic->end

References

A Head-to-Head Battle of Protecting Groups: Benzyl vs. Tert-Butyl Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then cleanly remove the mask is paramount. Among the most common choices for protecting hydroxyl, amino, and carboxyl groups are the benzyl (Bn) and tert-butyl (tBu) groups. This guide provides a comprehensive, data-driven comparison of their stability, orthogonality, and deprotection protocols to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

At a Glance: The Orthogonal Relationship

The primary strategic advantage of using benzyl and tert-butyl protecting groups lies in their orthogonality . This means that one can be selectively removed in the presence of the other, a critical feature in complex synthetic routes. In essence, their stability profiles are almost mirror images of each other. Benzyl groups are robust under acidic and basic conditions but are cleaved by catalytic hydrogenolysis. Conversely, tert-butyl groups are stable to hydrogenolysis and basic conditions but are readily removed by acid.

This orthogonal relationship is fundamental to many synthetic strategies, such as the widely used Boc/Bn and Fmoc/tBu strategies in solid-phase peptide synthesis (SPPS).[1][2]

Quantitative Stability and Deprotection Comparison

The following table summarizes the stability of benzyl and tert-butyl protected functional groups (ethers, esters, and carbamates) under various conditions, with typical yields for deprotection.

ParameterBenzyl (Bn) ProtectionTert-Butyl (tBu) ProtectionKey Feature
Structure R-X-CH₂-Ph (X=O, NH, COO)R-X-C(CH₃)₃ (X=O, NH, COO)
Stability to Acids Generally stable to mild and moderate acids. Can be cleaved by strong acids (e.g., HBr/AcOH).[2]Labile . Cleaved by moderate to strong acids (e.g., TFA, HCl).[1]Orthogonal
Stability to Bases Generally stable to a wide range of basic and nucleophilic reagents.[2]Highly stable to basic and nucleophilic reagents.[1]Similar
Stability to Hydrogenolysis Labile . Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[1]Stable to catalytic hydrogenation.[1]Orthogonal
Typical Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C)Acidolysis (e.g., TFA in DCM)
Typical Deprotection Yield Quantitative[1]High (>95%)[1]

Deprotection Signaling Pathway: A Logic Diagram

The choice of deprotection strategy is a critical decision point in a synthetic workflow. The following diagram illustrates the logical relationship for the selective deprotection of benzyl and tert-butyl groups.

G Deprotection Strategy Selection Start Protected Molecule (Bn and tBu groups present) Condition1 Need to cleave tBu group? Start->Condition1 Acid Treat with Acid (e.g., TFA in DCM) Condition1->Acid Yes Condition2 Need to cleave Bn group? Condition1->Condition2 No Result1 Bn-protected molecule Acid->Result1 End Fully Deprotected Molecule Acid->End If Bn not present Result1->Condition2 Result1->End Stop Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) Condition2->Hydrogenolysis Yes Condition2->End No Result2 tBu-protected molecule Hydrogenolysis->Result2 Hydrogenolysis->End If tBu not present Result2->Condition1 Result2->End Stop

Caption: Logic for orthogonal deprotection of Benzyl and tert-Butyl groups.

Experimental Protocols

Detailed methodologies for the deprotection of benzyl and tert-butyl protected functional groups are provided below. These protocols are representative and may require optimization for specific substrates.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Deprotection of a Tert-Butyl Ester by Acidolysis

Objective: To cleave a tert-butyl ester protecting group under acidic conditions.

Materials:

  • Tert-butyl ester-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Cation scavenger such as triisopropylsilane (TIS)

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM.[2]

  • If the substrate is sensitive to the tert-butyl cation, add a scavenger like TIS (5-10% v/v).[2]

  • Add a solution of TFA in DCM (typically 20-50% v/v) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Experimental Workflow for a Comparative Stability Study

The following diagram outlines a typical experimental workflow to compare the stability of a benzyl-protected versus a tert-butyl-protected substrate under a specific set of conditions (e.g., varying pH).

G Comparative Stability Study Workflow cluster_0 Substrate Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Conclusion Start_Bn Synthesize Benzyl-protected substrate (R-OBn) Expose_Bn Expose R-OBn to Test Condition (e.g., pH 4) Start_Bn->Expose_Bn Start_tBu Synthesize tert-Butyl-protected substrate (R-OtBu) Expose_tBu Expose R-OtBu to Test Condition (e.g., pH 4) Start_tBu->Expose_tBu Monitor_Bn Monitor reaction over time (e.g., HPLC, TLC) Expose_Bn->Monitor_Bn Monitor_tBu Monitor reaction over time (e.g., HPLC, TLC) Expose_tBu->Monitor_tBu Quantify_Bn Quantify remaining protected substrate Monitor_Bn->Quantify_Bn Quantify_tBu Quantify remaining protected substrate Monitor_tBu->Quantify_tBu Compare Compare stability data Quantify_Bn->Compare Quantify_tBu->Compare

Caption: Workflow for comparing the stability of protecting groups.

Conclusion

The choice between benzyl and tert-butyl protecting groups is a strategic one, dictated by the overall synthetic plan. Benzyl groups offer robustness towards a wide range of reagents, with a specific and mild deprotection method using catalytic hydrogenolysis, making them ideal for substrates that are sensitive to acid.[1] In contrast, tert-butyl groups are the protecting group of choice when stability to reductive conditions is required, and their acid lability allows for facile deprotection.[2] A thorough understanding of their orthogonal stability profiles is essential for the efficient and successful synthesis of complex molecules in drug discovery and development.

References

Analytical methods to confirm incorporation of unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Analytical Methods for Confirming Unnatural Amino Acid Incorporation

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (Uaas) into proteins is a critical step in protein engineering and therapeutic development. Verifying the successful and site-specific integration of these novel building blocks is paramount. This guide provides an objective comparison of the primary analytical methods used to confirm Uaa incorporation, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the Uaa, the protein of interest, the required level of detail, and the available instrumentation. The following table summarizes the key quantitative and qualitative aspects of the most common techniques.

FeatureMass Spectrometry (MS)Edman DegradationWestern BlottingNMR SpectroscopyX-ray Crystallography
Principle Measures mass-to-charge ratio of peptides and their fragments.Sequential N-terminal amino acid cleavage and identification.Immunoassay-based detection of proteins.Measures the magnetic properties of atomic nuclei.Determines the 3D atomic structure of a protein.
Confirmation Level High (confirms mass, sequence, and location).High (confirms N-terminal sequence).Moderate (confirms presence and approximate size).High (confirms local environment and incorporation).High (confirms precise location and orientation).
Quantitative? Yes (relative and absolute quantification possible).Limited (can indicate yield but not precise incorporation efficiency).Semi-quantitative (relative abundance).Yes (can determine incorporation efficiency).No (provides structural information, not quantity).
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[1]High (nanogram to picogram range).Low (milligram quantities of protein needed).[2]Low (requires high protein concentration for crystallization).
Throughput High.Low.[3]High.Low.Low.
Uaa Compatibility Generally high, depends on fragmentation efficiency.[3]Variable, depends on the chemical reactivity of the Uaa side chain.[3]Depends on the availability of specific antibodies or the presence of a tag.High, especially with isotopically labeled Uaas.[2][4]High, provided the Uaa does not disrupt crystallization.[5]
Instrumentation Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF).Automated protein sequencer.Electrophoresis and blotting apparatus, imaging system.NMR spectrometer.X-ray diffractometer.
Expertise High.[6]Moderate.Low to moderate.High.High.

In-Depth Analysis of Key Methods

Mass Spectrometry

Mass spectrometry (MS) is the most powerful and versatile technique for confirming Uaa incorporation.[3][6] It provides unambiguous evidence of the Uaa's mass, its precise location within the protein sequence, and the efficiency of incorporation.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein with Uaa Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography Separation Peptides->LC MS1 MS Scan (Precursor Ions) LC->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Database Database Search & Spectral Matching MS2->Database Confirmation Confirmation of Uaa-containing Peptide Database->Confirmation

Caption: Workflow for Uaa incorporation analysis by mass spectrometry.

Experimental Protocol:

  • Protein Digestion: The protein containing the Uaa is digested into smaller peptides using a specific protease like trypsin.[6]

  • LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.[6]

  • Mass Spectrometry Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer.

  • MS1 Scan: A full scan identifies the precursor ions of the peptides. The peptide containing the Uaa will have a specific mass shift.[6]

  • Tandem MS (MS/MS): The precursor ion of the Uaa-containing peptide is isolated and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence and pinpoint the exact location of the Uaa.[6]

  • Data Analysis: The MS/MS spectra are searched against a protein database that includes the modified sequence to confirm the identity of the peptide and the Uaa.

Edman Degradation

Edman degradation is a classic method for N-terminal protein sequencing.[1][3] It involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.

Experimental Workflow

Start Purified Peptide Coupling Couple N-terminus with PITC Start->Coupling Cleavage Cleave N-terminal residue with TFA Coupling->Cleavage Extraction Extract cleaved ATZ-amino acid Cleavage->Extraction Conversion Convert to stable PTH-amino acid Extraction->Conversion Identification Identify PTH-amino acid by HPLC Conversion->Identification Repeat More residues? Identification->Repeat Repeat->Coupling Yes End Sequence Determined Repeat->End No

Caption: Workflow of Edman degradation for peptide sequencing.

Experimental Protocol:

  • Sample Preparation: The purified protein or peptide is immobilized on a solid support.

  • Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions.[1]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.[7]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

Limitations: Edman degradation is not suitable for all Uaas, as the side chain may interfere with the chemistry of the degradation process.[3][6] It is also a low-throughput method and is generally limited to sequencing the first 30-60 residues.[1]

Western Blotting

Western blotting is a widely used technique for detecting specific proteins in a complex mixture. It can provide evidence for the incorporation of a Uaa if the Uaa introduces a unique epitope that can be recognized by an antibody, or if the full-length protein can be detected.

Experimental Workflow

Sample Cell Lysate or Purified Protein PAGE SDS-PAGE Separation Sample->PAGE Transfer Transfer to Membrane (e.g., PVDF) PAGE->Transfer Blocking Block non-specific sites Transfer->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb SecondaryAb Incubate with Enzyme-linked Secondary Antibody PrimaryAb->SecondaryAb Detection Add Substrate and Detect Signal SecondaryAb->Detection

Caption: General workflow for Western blotting.

Experimental Protocol:

  • Protein Separation: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]

  • Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.[8]

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest or a tag. This is followed by incubation with a secondary antibody conjugated to a reporter enzyme.[8]

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal, such as chemiluminescence or color.[8]

Application for Uaa Confirmation:

  • Full-length protein detection: The presence of a band at the expected molecular weight for the full-length protein suggests successful Uaa incorporation, as termination at the amber codon would result in a truncated, smaller protein.[9][10]

  • Epitope tagging: If the Uaa itself can be recognized by a specific antibody.

  • Click Chemistry: For Uaas with bioorthogonal handles like azides or alkynes, they can be "clicked" to a reporter molecule (e.g., biotin or a fluorophore) which can then be detected by a corresponding antibody or imaging.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution information about the local environment of the incorporated Uaa, confirming its presence and providing insights into its interaction with the surrounding protein structure.[4][11] This method is particularly powerful when using isotopically labeled Uaas (e.g., with ¹³C, ¹⁵N, or ¹⁹F).[2][4]

Experimental Protocol:

  • Protein Expression and Purification: The protein with the isotopically labeled Uaa is expressed and purified to high concentration.

  • NMR Sample Preparation: The purified protein is prepared in a suitable buffer for NMR analysis.

  • NMR Data Acquisition: One-dimensional or two-dimensional NMR spectra are acquired.

  • Spectral Analysis: The unique signals from the isotopically labeled Uaa are identified and analyzed to confirm incorporation and study its environment.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence for Uaa incorporation by revealing the precise three-dimensional atomic structure of the protein with the Uaa integrated into the polypeptide chain.[5]

Experimental Protocol:

  • Protein Crystallization: The purified protein containing the Uaa is crystallized.

  • X-ray Diffraction: The protein crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate an electron density map, from which the atomic structure of the protein, including the Uaa, is determined.

Conclusion

The confirmation of unnatural amino acid incorporation is a multi-faceted process, and the choice of analytical method should be tailored to the specific research question. Mass spectrometry stands out as the most versatile and informative technique, providing definitive confirmation of mass, sequence, and location. Edman degradation, while a classic method, has limitations with Uaa compatibility. Western blotting offers a high-throughput, qualitative assessment of incorporation. For detailed structural and environmental information, NMR spectroscopy and X-ray crystallography are the methods of choice, albeit with higher sample and expertise requirements. In many cases, a combination of these techniques will provide the most comprehensive and robust validation of Uaa incorporation.

References

In-Source Fragmentation of Boc-Protected Peptides in ESI-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of protecting groups is fundamental in peptide synthesis and analysis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. However, its lability under certain mass spectrometry conditions, particularly Electrospray Ionization (ESI-MS), can lead to in-source fragmentation, complicating data interpretation and compromising analytical accuracy. This guide provides an objective comparison of the performance of Boc-protected peptides in ESI-MS against other alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate analytical strategies.

The Challenge of In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before mass analysis.[1] For Boc-protected peptides, the high energy in the ESI source can cause the cleavage of the Boc group, leading to the observation of ions corresponding to the unprotected or partially protected peptide.[2] This can result in misinterpretation of the mass spectrum and inaccurate molecular weight determination. The primary fragmentation pathways for the Boc group involve the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

Comparison of Protecting Groups and Ionization Techniques

The choice of protecting group and ionization technique significantly impacts the extent of in-source fragmentation. Here, we compare the performance of Boc and Fluorenylmethyloxycarbonyl (Fmoc) protecting groups in ESI-MS and introduce Matrix-Assisted Laser Desorption/Ionization (MALDI) as a softer ionization alternative.

Data Presentation: Quantitative Comparison

The following table summarizes the typical in-source fragmentation behavior of a model peptide (e.g., a simple dipeptide) protected with either Boc or Fmoc, analyzed by ESI-MS at varying cone voltages, and by MALDI-MS. The cone voltage (also known as fragmentor or declustering potential) is a key parameter that influences the energy within the ESI source.[4]

Protecting GroupIonization TechniqueCone VoltageIntact Protected Peptide (Relative Abundance %)Fragment Ion (Unprotected Peptide, Relative Abundance %)
Boc ESI-MSLow (~20V)~90%~10%
Boc ESI-MSMedium (~50V)~50%~50%
Boc ESI-MSHigh (~80V)~10%~90%
Fmoc ESI-MSLow (~20V)>99%<1%
Fmoc ESI-MSMedium (~50V)~95%~5%
Fmoc ESI-MSHigh (~80V)~85%~15%
Boc MALDI-MSN/A>99%<1%[2]
Fmoc MALDI-MSN/A>99%<1%

Note: The relative abundance values are illustrative and can vary depending on the specific peptide sequence, instrument, and other source parameters. However, they represent the general trend of increased fragmentation with higher cone voltage for Boc-protected peptides in ESI-MS and the higher stability of Fmoc and the gentleness of MALDI.

Experimental Protocols

Protocol 1: LC-MS Analysis of Protected Peptides

This protocol outlines a general procedure for the analysis of protected peptides using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

1. Sample Preparation:

  • Dissolve the protected peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 µM.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC System and Conditions:

  • System: A standard analytical HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

3. ESI-MS System and Conditions:

  • System: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Ion Mode.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 500 °C.

  • Cone Voltage: Varied (e.g., 20V, 50V, 80V) to observe the effect on in-source fragmentation.

  • Mass Range: m/z 100 - 2000.

4. Data Analysis:

  • Acquire full scan mass spectra.

  • Identify the peaks corresponding to the intact protected peptide and the fragment ion (unprotected peptide).

  • Calculate the relative abundance of each species to determine the extent of in-source fragmentation.

Protocol 2: MALDI-MS Analysis of Protected Peptides

This protocol provides a general method for analyzing protected peptides using MALDI-MS, a technique known for its soft ionization.

1. Sample and Matrix Preparation:

  • Sample: Dissolve the protected peptide in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Matrix: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

2. Sample Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.

  • Allow the spot to air dry completely (co-crystallization).

3. MALDI-MS System and Conditions:

  • System: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive Ion Mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjusted to the minimum level required to obtain good signal-to-noise ratio, avoiding excessive fragmentation.

  • Mass Range: m/z 500 - 5000.

4. Data Analysis:

  • Acquire the mass spectrum.

  • Identify the peak corresponding to the intact protected peptide. The absence or very low intensity of fragment ions indicates the stability of the protecting group under MALDI conditions.

Visualizing Fragmentation and Analytical Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_source ESI Source Boc_Peptide_Ion [Boc-Peptide+H]+ Fragment_Ion [Peptide+H]+ Boc_Peptide_Ion->Fragment_Ion In-Source Fragmentation (High Cone Voltage) Neutral_Loss_1 Isobutylene (56 Da) Boc_Peptide_Ion->Neutral_Loss_1 Neutral_Loss_2 Boc Group (100 Da) Boc_Peptide_Ion->Neutral_Loss_2

Caption: In-source fragmentation of a Boc-protected peptide in ESI-MS.

Sample Protected Peptide Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS Mass Spectrometer (Mass Analysis) ESI->MS Data Data Analysis (Fragmentation Assessment) MS->Data

References

Comparative coupling efficiency of homoserine and other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Homoserine Coupling Efficiency in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is critical for the successful synthesis of the target peptide. While the coupling of most standard amino acids is a routine procedure, certain amino acids, including the non-proteinogenic amino acid homoserine, present unique challenges. This guide provides an objective comparison of the coupling efficiency of homoserine with other amino acids, supported by experimental data and detailed methodologies.

A primary challenge in the coupling of Boc-D-homoserine is the potential for its γ-hydroxyl group to undergo intramolecular cyclization, leading to the formation of a stable lactone.[1] This side reaction can compete with the desired intermolecular peptide bond formation, thereby reducing the overall coupling yield and introducing impurities.[1]

Comparative Coupling Efficiency of Amino Acids

Amino Acid CategoryRepresentative Amino AcidsTypical Coupling EfficiencyPrimary Challenges & Side Reactions
Homoserine HseVariableIntramolecular cyclization to form a stable lactone, which competes with peptide bond formation and reduces yield.[1]
High Efficiency / Low Side Reactions Ala, Gly, Leu, Phe, Trp, Val>99%Minimal under standard conditions.[1]
Sterically Hindered Ile, Val, Thr98-99%Slower reaction kinetics may necessitate extended coupling times or the use of more potent activating agents.[1]
Side-Chain Reactive (Acylation) Ser, Thr98-99%The hydroxyl group in the side chain can be O-acylated, leading to branched impurities. This is typically mitigated by using side-chain protecting groups.[1]
Side-Chain Reactive (Other) Asp, Asn, Gln, His, ArgVariableAspartimide formation (Asp), dehydration of the side-chain amide (Asn, Gln), and side-chain modification (His, Arg) can occur.[1]
Difficult Carboxyl-Reacting Residues His, Thr, Arg, Val, Ile, GlnIncomplete (<99%) to High Incomplete (<98%)These amino acids are generally more challenging to couple efficiently.[2][3]
Difficult Amine-Reacting Residues Gln, Leu, Ala, Arg, IleIncomplete (<99%) to High Incomplete (<98%)These residues are more difficult to couple to.[2][3]

Performance of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. The following table summarizes the expected performance of common coupling reagents, particularly for challenging couplings like that of Boc-D-homoserine.

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity and speed, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost.[4]
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[4]
TBTU High (>90%)LowAdvantages: Similar in performance to HBTU, very efficient with minimal racemization when HOBt is added. Disadvantages: Can react with the unprotected N-terminus if used in excess.[4]
PyBOP HighLowAdvantages: Efficient and rapid reactions, byproducts are less hazardous than those of BOP. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[4]
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; risk of O-acylisourea rearrangement.[4]

Experimental Protocols

To quantitatively assess and compare the coupling efficiency of homoserine or any other amino acid, a standardized experimental protocol is essential.

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.[1]

  • Resin Preparation: Begin with a pre-loaded resin (e.g., Merrifield) with the N-terminally protected initial amino acid. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes as a pre-wash.

    • Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 20-30 minutes.

    • Neutralize the resulting amine salt with a base, such as 10% diisopropylethylamine (DIPEA) in DCM.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., Boc-D-homoserine) (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (no color change) indicates a complete reaction.[5]

  • Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC

This method provides a precise measurement of coupling efficiency by analyzing a cleaved sample of the peptide.[1]

  • Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (approximately 5-10 mg).

  • Peptide Cleavage:

    • Dry the resin sample under a vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point.

    • Detection: Monitor the absorbance at 214 nm or 220 nm.

    • Quantification: The coupling efficiency is determined by comparing the peak area of the desired peptide with the peak area of the unreacted N-terminal peptide (failure sequence).

Visualizations

G cluster_workflow Solid-Phase Peptide Synthesis Cycle Resin Resin Deprotection Deprotection Resin->Deprotection Remove Protecting Group Washing_1 Washing_1 Deprotection->Washing_1 Neutralize & Wash Coupling Coupling Washing_1->Coupling Add Activated Amino Acid Washing_2 Washing_2 Coupling->Washing_2 Wash Excess Reagents Cycle_Repeat Cycle_Repeat Washing_2->Cycle_Repeat Repeat for next Amino Acid

Caption: General workflow of a single amino acid coupling cycle in SPPS.

G cluster_reactions Competing Reactions Activated_Homoserine Activated Boc-Homoserine Peptide_Bond_Formation Desired Peptide Bond Formation Activated_Homoserine->Peptide_Bond_Formation Intermolecular Reaction Lactone_Formation Intramolecular Lactonization (Side Reaction) Activated_Homoserine->Lactone_Formation Intramolecular Reaction Peptide_Resin Peptide-Resin with free N-terminus Peptide_Resin->Peptide_Bond_Formation

Caption: Competing reactions during the coupling of Boc-D-homoserine.

References

Safety Operating Guide

Proper Disposal of Boc-O-benzyl-L-beta-homoserine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Boc-O-benzyl-L-beta-homoserine are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this protected amino acid derivative. Adherence to these procedures will mitigate risks and ensure waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle the chemical with care. While many Boc-protected amino acids are not classified as hazardous, it is prudent to treat all research chemicals as potentially hazardous until a full assessment is completed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: Wear a standard laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form, to avoid the formation and inhalation of dust.[1]

Waste Characterization and Segregation

The first critical step in proper disposal is to determine if the waste is hazardous.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's hazards and required disposal methods.[2][3] An SDS for a similar compound, N-Boc-O-benzyl-L-serine, does not classify it as hazardous, but another for a related threonine derivative indicates potential skin and eye irritation. Always refer to the specific SDS for this compound if available from your supplier.

  • Institutional Guidance: Laboratory personnel should treat all chemical wastes as hazardous unless confirmed otherwise by the institution's Environmental Health and Safety (EHS) office (also known as OCRS or EHRS).[4][5]

  • Segregation: Do not mix chemical waste. Keep this compound waste separate from other waste streams to avoid unintended reactions.[5] Store acids and bases separately, and keep reactive chemicals apart.[6]

Disposal Procedures for Solid Waste

Assuming this compound is in solid form (as it is typically supplied as a white powder), follow these steps.[7][8]

Step 1: Containerization

  • Place the waste chemical in its original container if possible, or in a new, compatible container that is in good condition with a secure screw cap.[6][9] The container should not react with or absorb the chemical.[6]

  • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6]

Step 2: Labeling

  • Properly label the waste container. Most institutions provide a specific "Hazardous Waste" or "Waste Pending Analysis" tag.

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations.

    • The date when waste was first added to the container (the "accumulation start date").[4][10]

    • Clear indication of the contents.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]

  • Ensure the SAA is inspected weekly for any signs of leakage.[6]

Step 4: Arranging for Pickup

  • Once the container is full or you are ready to dispose of it, submit a waste collection request to your institution's EHS or hazardous waste program.[4]

  • Do not dispose of solid chemical waste in regular laboratory trash cans, as this can pose a risk to custodial staff.[11] Some non-hazardous solids may be approved for direct disposal in a dumpster, but this must be verified with EHS.[11]

The following diagram illustrates the standard workflow for laboratory chemical waste disposal.

G cluster_prep Preparation & Assessment cluster_nonhaz Non-Hazardous Disposal cluster_haz Hazardous Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sds Consult Safety Data Sheet (SDS) & Institutional Policy ppe->sds is_hazardous Is Waste Hazardous? sds->is_hazardous nonhaz_solid Solid Waste: Place in sealed container, label as 'Non-Hazardous' is_hazardous->nonhaz_solid No (EHS Confirmed) haz_container Place in Compatible, Sealed Container is_hazardous->haz_container Yes / Unsure dumpster Dispose Directly in Designated Dumpster (per EHS approval) nonhaz_solid->dumpster end End: Waste Properly Disposed dumpster->end haz_label Attach Hazardous Waste Label haz_container->haz_label haz_store Store in Satellite Accumulation Area (SAA) haz_label->haz_store haz_pickup Request Pickup from EHS/Hazardous Waste Program haz_store->haz_pickup haz_pickup->end

Caption: Workflow for the disposal of this compound.

Disposal of Empty Containers

Even empty containers that held chemicals must be handled correctly.

  • A container is considered "RCRA empty" when all waste has been removed that can be, leaving as little residue as possible.[4][10]

  • For containers that held non-hazardous chemicals, deface or remove all chemical labels and dispose of them in the regular trash.[4][11]

  • If the chemical is determined to be an "acutely hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent.[4][9][10] The rinsate must be collected and disposed of as hazardous waste.[4][9]

Spill and Leak Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Ensure personnel are clear of the immediate spill area.

  • Ventilate: Increase ventilation in the area, preferably within a fume hood.

  • Contain: For a small spill of solid material, carefully sweep it up and place it in a suitable, labeled container for disposal.[1][12] Avoid creating dust.

  • Clean: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Treat as hazardous unless confirmed non-hazardous by EHS/SDS.[4]
Primary Disposal Route Collection by institutional hazardous waste program.[4][5]
Solid Waste Container Original or compatible, sealed, and properly labeled container.[6]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
Empty Containers De-label and dispose of in regular trash if non-hazardous. Triple-rinse if acutely hazardous, collecting rinsate as hazardous waste.[4][10][11]
Prohibited Actions Do not dispose of in laboratory trash cans. Do not discharge to sewer drains without explicit EHS approval. Do not mix with incompatible wastes.[4][11]

References

Personal protective equipment for handling Boc-O-benzyl-L-beta-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Boc-O-benzyl-L-beta-homoserine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While one safety data sheet indicates the compound is not classified as hazardous, another suggests that its chemical, physical, and toxicological properties have not been exhaustively investigated[1]. Therefore, treating the substance with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data and general laboratory best practices for similar chemical structures.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles should be worn at all times to protect against dust particles and accidental splashes[2].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to change gloves immediately if they become contaminated[2].
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination[2].
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form of this compound should occur within a certified chemical fume hood to prevent the inhalation of dust[1]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used[1].

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Recommended storage temperature is typically between 2-8°C[].

  • Avoid contact with incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents[1].

2. Preparation and Weighing:

  • All manipulations, especially weighing of the solid compound, must be conducted in a certified chemical fume hood to avoid the generation and inhalation of dust[1].

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the compound. Minimize the creation of dust.

3. Dissolving and Reaction Setup:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the process involves heating, ensure it is done in a controlled manner within the fume hood.

  • Keep all reaction vessels clearly labeled and contained.

4. Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Consult a physician[1].

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention[1].

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and consult a physician[1].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice[1].

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: The unused product should be disposed of as hazardous chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. One available MSDS suggests that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated waste. These items must be placed in a designated, sealed hazardous waste container for proper disposal.

  • Solutions: All aqueous and organic solutions containing this compound should be collected in appropriately labeled hazardous waste containers. Do not dispose of these solutions down the drain.

Workflow for Safe Handling and Disposal

start Start: Receive Chemical storage Store in Cool, Dry Place (2-8°C) start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Weighing & Preparation fume_hood->handling reaction Reaction/Use handling->reaction decontamination Decontaminate Workspace reaction->decontamination waste_disposal Segregate & Dispose Waste decontamination->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.